HIV-1 inhibitor-38
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13Cl3N6 |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
6-chloro-2-[4-(5,6-dichloro-3-pyridinyl)piperazin-1-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H13Cl3N6/c16-9-5-12-14(20-7-9)22-15(21-12)24-3-1-23(2-4-24)10-6-11(17)13(18)19-8-10/h5-8H,1-4H2,(H,20,21,22) |
InChI Key |
QJCZBXWNWNYDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(N=C2)Cl)Cl)C3=NC4=C(N3)C=C(C=N4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Potent HIV-1 Protease Inhibitors
Disclaimer: A specific compound designated "HIV-1 inhibitor-38" is not prominently identified in publicly available scientific literature. This guide, therefore, details the mechanism of action of potent, second-generation HIV-1 protease inhibitors, a class to which such a designated compound would likely belong. Darunavir, a highly potent protease inhibitor, is used as a representative example to illustrate the core concepts.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is essential for the maturation of the virus into an infectious virion. Inhibition of HIV-1 protease prevents the production of mature viral particles, thereby halting the progression of the infection. Potent HIV-1 protease inhibitors (PIs) are a cornerstone of highly active antiretroviral therapy (HAART). These inhibitors are designed to bind tightly to the active site of the protease, preventing it from processing the viral polyproteins.
Core Mechanism of Action: Competitive Inhibition of HIV-1 Protease
Potent HIV-1 protease inhibitors, such as darunavir, function as competitive inhibitors. They are designed to mimic the transition state of the natural substrate of the HIV-1 protease. The key aspects of their mechanism of action are:
-
High Affinity for the Active Site: These inhibitors bind to the active site of the HIV-1 protease with very high affinity, often in the picomolar range. The active site is located at the dimer interface of the homodimeric enzyme and contains two essential aspartic acid residues (Asp25 and Asp25').
-
Interaction with Catalytic Residues: The inhibitor's structure, typically containing a central hydroxyl group, forms strong hydrogen bonds with the catalytic aspartate residues in the active site. This interaction mimics the tetrahedral intermediate of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.
-
Backbone Hydrogen Bonding: A key feature of potent, second-generation PIs is their ability to form extensive hydrogen bonds with the backbone atoms of the protease active site. This is a crucial strategy to combat drug resistance. Mutations in the protease that confer resistance often involve side-chain alterations. By maximizing interactions with the less mutable backbone, these inhibitors can maintain their efficacy against a range of resistant viral strains.
-
Displacement of a Structural Water Molecule: Many potent PIs are designed to displace a conserved structural water molecule that is typically found in the active site of the unliganded protease. This displacement can contribute significantly to the binding affinity of the inhibitor.
-
Inhibition of Dimerization: Some advanced PIs, including darunavir, exhibit a dual mechanism of action. In addition to inhibiting the enzymatic activity of the protease dimer, they can also inhibit the dimerization of the protease monomers. Since dimerization is a prerequisite for protease activity, this dual action provides an additional barrier to the development of resistance.[1]
Quantitative Data on Inhibitor Potency
The potency of HIV-1 protease inhibitors is quantified using several key parameters. The following table summarizes representative data for a potent PI like darunavir against wild-type (WT) and multi-drug resistant (MDR) HIV-1 strains.
| Parameter | Wild-Type HIV-1 | Multi-Drug Resistant HIV-1 Strains | Reference |
| IC50 (Enzyme Inhibition) | ~0.5 - 1.5 nM | ~1 - 10 nM | [2] |
| EC50 (Antiviral Activity) | ~1 - 5 nM | ~2 - 50 nM | [2] |
| Ki (Binding Affinity) | <10 pM | Variable, but often remains in the low nanomolar range | [3] |
| Dissociation Constant (Kd) | ~4.5 x 10⁻¹² M | - | [2] |
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to inhibit 50% of the enzyme's activity or viral replication. EC50 (Half-maximal effective concentration): The concentration of the drug that gives a half-maximal response. Ki (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. Kd (Dissociation constant): A measure of the affinity of the inhibitor for the enzyme.
Experimental Protocols
This assay is used to determine the IC50 of an inhibitor against purified HIV-1 protease.
-
Principle: The assay utilizes a fluorogenic substrate that is cleaved by HIV-1 protease, resulting in an increase in fluorescence. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the fluorescence signal.[4][5]
-
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 5.5)
-
Test Inhibitor (e.g., "this compound")
-
Reference Inhibitor (e.g., Darunavir, Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm or as specified for the substrate)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions, a positive control (no inhibitor), and a negative control (no enzyme).
-
Add the HIV-1 protease to all wells except the negative control and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
This assay determines the EC50 of an inhibitor in a cell-based system.
-
Principle: The assay measures the ability of an inhibitor to protect a cell line (e.g., MT-4 T-lymphoid cells) from the cytopathic effects of HIV-1 infection. Cell viability is typically measured using a colorimetric reagent like MTT or XTT.
-
Materials:
-
MT-4 cells
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Test Inhibitor
-
Reference Inhibitor
-
MTT or XTT reagent
-
96-well clear microplate
-
Spectrophotometer
-
-
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Add the inhibitor dilutions to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells and infected control wells (no inhibitor).
-
Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
-
Add the MTT or XTT reagent to the wells and incubate for a further 2-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell protection for each inhibitor concentration.
-
Plot the percentage of protection versus the inhibitor concentration and determine the EC50 value. A parallel assay without virus is performed to determine the CC50 (50% cytotoxic concentration) to assess the inhibitor's therapeutic index (CC50/EC50).
-
Visualizations
Caption: Mechanism of HIV-1 Protease Inhibition.
Caption: Workflow for Fluorometric HIV-1 Protease Inhibition Assay.
Caption: Workflow for Cell-Based HIV-1 Antiviral Assay.
Conclusion
Potent HIV-1 protease inhibitors are a critical component of antiretroviral therapy. Their mechanism of action is centered on the high-affinity, competitive inhibition of the viral protease, preventing the maturation of infectious virions. The development of second-generation inhibitors, which form robust interactions with the enzyme's backbone, has been a successful strategy to overcome drug resistance. The characterization of these inhibitors relies on a combination of enzymatic and cell-based assays to determine their potency and therapeutic potential.
References
- 1. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darunavir - Wikipedia [en.wikipedia.org]
- 3. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
Unveiling "HIV-1 Inhibitor-38": A Technical Guide to a Novel Quinazolinone-Based Antiviral Candidate
A deep dive into the discovery, synthesis, and mechanism of action of a promising new class of HIV-1 inhibitors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a novel quinazolinone-based compound, referred to herein as "HIV-1 Inhibitor-38," based on published research. This document details its synthesis, biological evaluation, and proposed mechanism of action, offering a foundational resource for further investigation and development in the field of antiretroviral therapy.
Discovery and Rationale
In the ongoing search for novel antiretroviral agents to combat the global HIV/AIDS epidemic, quinazolinone derivatives have emerged as a promising scaffold. These compounds have demonstrated a range of biological activities, and recent studies have focused on their potential as HIV-1 inhibitors. The discovery of "this compound" (a designated compound from a synthesized library, identified as 10f in the work by Zebardast et al., 2022) stems from a rational drug design approach targeting the HIV-1 integrase enzyme. Molecular docking studies suggested that the quinazolinone core, appropriately substituted, could effectively bind to the active site of this crucial viral enzyme, thereby inhibiting its function and disrupting the viral replication cycle.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized quinazolinone derivatives, including the lead compound "this compound" (10f ).
Table 1: Anti-HIV-1 Activity and Cytotoxicity of Quinazolinone Derivatives
| Compound ID | Substitution Pattern | % Inhibition of HIV-1 Replication (at 100 µM) | % Cell Viability (at 100 µM) |
| 10f | 2-(4-chlorophenyl) | 38 | >95 |
| 10a | 2-phenyl | 25 | >95 |
| 10b | 2-(4-methylphenyl) | 30 | >95 |
| 10c | 2-(4-methoxyphenyl) | 28 | >95 |
| 10d | 2-(4-fluorophenyl) | 32 | >95 |
| 10e | 2-(4-bromophenyl) | 35 | >95 |
| AZT (control) | - | 98 (at 1 µM) | Not reported |
Data sourced from Zebardast et al., 2022.[1]
Experimental Protocols
Synthesis of 2-Substituted-Quinazolin-4(3H)-one Derivatives
This protocol outlines the general two-step synthesis for the quinazolinone derivatives.
Step 1: Synthesis of 2-Aminobenzamide
-
To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a primary amine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 2-aminobenzamide.
Step 2: Synthesis of 2-Substituted-Quinazolin-4(3H)-one (e.g., Compound 10f)
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and an appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde for compound 10f ) (1.1 equivalents) in a solvent such as ethanol.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted-quinazolin-4(3H)-one.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine the melting point.
In Vitro Anti-HIV-1 Assay (p24 Antigen Capture ELISA)
This assay quantifies the inhibition of HIV-1 replication by measuring the concentration of the viral p24 antigen in cell culture supernatants.
-
Cell Culture: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
Infection: Infect the MT-4 cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, add the diluted test compounds to the respective wells. Include a positive control (e.g., Azidothymidine - AZT) and a negative control (virus-infected cells without any compound).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
p24 Measurement: After the incubation period, centrifuge the plates to pellet the cells. Collect the supernatants and quantify the p24 antigen concentration using a commercially available HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of HIV-1 replication for each compound concentration compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of the compounds on the metabolic activity of cells, serving as an indicator of cell viability.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the anti-HIV assay (4-5 days).
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of HIV-1 integrase inhibition.
Caption: Experimental workflow for synthesis and evaluation.
References
Target Identification of HIV-1 Protease Inhibitor Darunavir and its Analogs in the HIV-1 Lifecycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification, mechanism of action, and characterization of the potent HIV-1 protease inhibitor, Darunavir, and its analogs. The document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes the underlying molecular interactions and experimental workflows.
Quantitative Data Summary
The following tables summarize the enzymatic inhibition and antiviral activity of Darunavir and several of its potent analogs against wild-type HIV-1 and drug-resistant variants. This data is crucial for understanding the structure-activity relationship (SAR) and the inhibitor's efficacy in the presence of mutations.
Table 1: Enzymatic Inhibition and Antiviral Activity of Darunavir (1)
| Parameter | Value | Cell Line | Virus Strain |
| Ki | 16 pM | - | - |
| Antiviral ID50 | 4.7 nM | CEM | HIV-1 |
| Antiviral ID90 | 10 nM | CEM | HIV-1 |
| TD50 | >100 µM | CEM | - |
Table 2: In Vitro Antiviral Activity of Darunavir against a Broad Range of HIV-1 Clinical Isolates
| Isolate Type | EC50 Range |
| Wild-type HIV-1 | 0.003 µM |
| Multidrug-resistant HIV-1 | Potent activity retained |
Table 3: Enzymatic and Antiviral Activities of Darunavir Analogs with P2' Modifications
| Inhibitor | Ki (pM) | Antiviral EC50 (nM) (HIVLAI in MT-2 cells) |
| 2 | 12.9 | - |
| 3g | 27.9 | 6.2 |
| 3h | 49.7 | 3.9 |
Table 4: Comparative Inhibition of Wild-Type HIV-1 Protease by Darunavir and its Analogs
| Inhibitor | Inhibition Constant (nM) |
| Darunavir (DRV) | 1.87 |
| 5aa | 1.54 |
| 5ac | 0.31 |
| 5ad | 0.71 |
| 5ae | 0.28 |
| 5af | 1.11 |
Experimental Protocols
The characterization of HIV-1 protease inhibitors involves a series of standardized biochemical and cell-based assays. The following are detailed methodologies for key experiments cited in the evaluation of Darunavir and its analogs.
HIV-1 Protease Enzymatic Assay
This assay quantifies the inhibitory potency of a compound against the purified HIV-1 protease enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 protease is purified to homogeneity. A synthetic peptide substrate that mimics a natural cleavage site in the Gag-Pol polyprotein is synthesized and labeled with a fluorophore and a quencher (FRET-based assay).
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified HIV-1 protease, the fluorogenic substrate, and the test inhibitor at varying concentrations in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is determined from the change in fluorescence over time. The inhibitor concentration that results in 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable equation. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
Antiviral Cell-Based Assay
This assay determines the efficacy of an inhibitor in preventing HIV-1 replication in a cellular context.
Protocol:
-
Cell Culture: Human T-lymphoid cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Virus Infection: Cells are infected with a known titer of a laboratory-adapted HIV-1 strain (e.g., HIV-1LAI) or clinical isolates in the presence of serial dilutions of the test inhibitor.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 capsid protein in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the inhibitor that reduces viral replication by 50% (EC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the inhibitor on the host cells is determined using assays such as the MTT or XTT assay to calculate the 50% cytotoxic concentration (CC50). The therapeutic index (TI) is calculated as the ratio of CC50 to EC50.
X-ray Crystallography of Inhibitor-Protease Complex
This technique provides high-resolution structural information on how the inhibitor binds to the active site of the HIV-1 protease.
Protocol:
-
Protein Crystallization: Purified HIV-1 protease is crystallized, often in the presence of the inhibitor, using vapor diffusion or other crystallization methods.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to obtain an accurate three-dimensional structure.
-
Analysis of Interactions: The final structure reveals the precise binding mode of the inhibitor, including all hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues of the protease active site.
Visualizations
The following diagrams illustrate the HIV-1 lifecycle, the mechanism of action of protease inhibitors, and the workflow for inhibitor screening and characterization.
Caption: The HIV-1 lifecycle and the point of intervention for protease inhibitors.
Caption: Mechanism of action of HIV-1 protease inhibitors.
An In-depth Technical Guide on the Preliminary Cytotoxicity Studies of HIV-1 Inhibitor-38
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies conducted on HIV-1 inhibitor-38, a novel compound under investigation for its anti-retroviral properties. This document details the experimental methodologies, presents a summary of the quantitative data, and visualizes the key experimental workflows and potential signaling pathways involved in the observed cellular toxicity.
Introduction
The development of new anti-retroviral therapies is crucial to combat the emergence of drug-resistant HIV-1 strains. This compound is a promising candidate that targets a key viral process. An essential component of the preclinical safety assessment for any new therapeutic agent is the evaluation of its cytotoxic potential. This guide summarizes the initial in vitro cytotoxicity profile of this compound in various human cell lines to determine its therapeutic index.
Data Presentation
The cytotoxic effects of this compound were evaluated in several cell lines, including human T-lymphocyte (MT-4) cells and peripheral blood mononuclear cells (PBMCs). The 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed, and the 50% inhibitory concentration (IC50), the concentration at which 50% of viral replication is inhibited, were determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
Table 1: Cytotoxicity of this compound in MT-4 Cells
| Assay Method | Endpoint | CC50 (µM) |
| MTT Assay | Mitochondrial Dehydrogenase Activity | 128.5 ± 7.3 |
| LDH Release Assay | Membrane Integrity | 145.2 ± 9.1 |
| ATP Content Assay | Cellular ATP Levels | 110.9 ± 6.8 |
Table 2: Antiviral Activity and Selectivity Index of this compound
| Cell Line | IC50 (µM) | CC50 (µM) (MTT Assay) | Selectivity Index (SI = CC50/IC50) |
| MT-4 | 1.5 ± 0.2 | 128.5 ± 7.3 | 85.7 |
| PBMCs | 2.1 ± 0.3 | > 150 | > 71.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data generated.
3.1. Cell Culture
Human T-lymphocytic MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation and maintained in RPMI-1640 medium with 10% FBS and 5 µg/mL phytohemagglutinin (PHA) for 3 days prior to use.
3.2. Cytotoxicity Assays
-
MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. MTT solution was then added, and the resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm.
-
LDH Release Assay: Cytotoxicity was also determined by measuring the release of lactate dehydrogenase (LDH) from damaged cells using a commercially available kit. The amount of LDH in the culture supernatant was quantified by measuring the absorbance at 490 nm.
-
ATP Content Assay: Cellular ATP levels were measured using a luciferin/luciferase-based assay. The luminescence, which is proportional to the ATP concentration, was read using a luminometer.
3.3. Antiviral Activity Assay
The anti-HIV-1 activity of the inhibitor was evaluated by infecting MT-4 cells or PHA-stimulated PBMCs with HIV-1 (strain IIIB) in the presence of various concentrations of the compound. Viral replication was quantified after 7 days by measuring the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity and antiviral activity assessment of this compound.
Caption: Workflow for Cytotoxicity and Antiviral Assays.
4.2. Potential Signaling Pathway for Cytotoxicity
Based on the observed decrease in mitochondrial activity and ATP levels, a potential mechanism of cytotoxicity for this compound could involve the induction of the intrinsic apoptotic pathway. The diagram below outlines this hypothetical signaling cascade.
Caption: Hypothetical Intrinsic Apoptotic Pathway.
Conclusion
The preliminary cytotoxicity studies of this compound indicate a favorable in vitro safety profile, with a high selectivity index in both MT-4 cells and PBMCs. The observed cytotoxicity at higher concentrations appears to be linked to mitochondrial dysfunction, suggesting a potential for inducing apoptosis. Further investigations are warranted to elucidate the precise molecular mechanisms of cytotoxicity and to evaluate the in vivo safety and efficacy of this promising anti-HIV-1 candidate.
A Technical Guide to the Binding Affinity and Kinetics of Dolutegravir, an HIV-1 Integrase Inhibitor
This technical guide provides an in-depth analysis of the binding affinity and kinetics of Dolutegravir (DTG), a potent second-generation HIV-1 integrase strand transfer inhibitor (INSTI). Dolutegravir is a cornerstone of modern antiretroviral therapy, and its efficacy is closely linked to its unique binding characteristics with the HIV-1 integrase enzyme. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Dolutegravir targets the HIV-1 integrase, an essential enzyme for viral replication.[1] It specifically inhibits the strand transfer step, which involves the insertion of the viral DNA into the host cell's genome.[2][3] By binding to the active site of the integrase-viral DNA complex, Dolutegravir effectively blocks this crucial stage of the HIV replication cycle, leading to the suppression of viral activity.[2][3] This mechanism is highly specific to the viral enzyme, contributing to the drug's excellent tolerability and minimal toxicity.[2]
Caption: Mechanism of action of Dolutegravir in the HIV-1 replication cycle.
Quantitative Binding Affinity and Kinetics
The high potency and barrier to resistance of Dolutegravir can be attributed to its slow dissociation rate from the HIV-1 integrase-DNA complex. Kinetic studies have demonstrated that Dolutegravir has a significantly longer dissociative half-life compared to first-generation INSTIs like Raltegravir and Elvitegravir.[4][5] This prolonged binding is a key factor in its robust antiviral activity, even against viral strains with mutations that confer resistance to other integrase inhibitors.[4][5]
Table 1: Dissociation Kinetics of Dolutegravir from HIV-1 Integrase-DNA Complexes
| Integrase Genotype | Dissociation Rate Constant (k_off) (s⁻¹) | Dissociative Half-life (t₁/₂) (hours) | Fold Change in t₁/₂ vs. Wild-Type |
|---|---|---|---|
| Wild-Type | 2.7 x 10⁻⁶ | 71 | - |
| N155H Mutant | 1.8 x 10⁻⁵ | 9.6 | 7.4-fold decrease[6] |
| Q148H/K/R Mutants | 1.8 x 10⁻⁵ to 3.7 x 10⁻⁵ | 5.2 - 10.6 (approx.) | 6.7 to 13.7-fold decrease[7] |
Data compiled from Hightower et al., 2011.[7]
Table 2: In Vitro Inhibitory Concentrations of Dolutegravir
| Assay | IC₅₀ / EC₅₀ |
|---|---|
| Strand Transfer Inhibition | 2.9 µM[8] |
| 3' Processing Inhibition | 2.7 µM[8] |
| Integrase-DNA Binding Inhibition | 2.9 µM[8] |
| Antiviral Activity (HIV-1 AD8 in TZM-bl cells) | 1.6 nM[9] |
Experimental Protocols
The binding affinity and kinetics of Dolutegravir are primarily determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
SPR is a label-free optical sensing technique used to measure real-time biomolecular interactions.[10] It provides detailed kinetic information, including association (k_on) and dissociation (k_off) rate constants.
Protocol Outline:
-
Sensor Chip Preparation: A sensor chip with a gold surface is activated, typically a CM5 chip with a carboxymethylated dextran matrix.[11]
-
Ligand Immobilization: The HIV-1 integrase-DNA complex (the ligand) is covalently attached to the sensor chip surface.[10]
-
Analyte Injection: Solutions of Dolutegravir (the analyte) at various concentrations are flowed over the sensor surface.[12]
-
Data Acquisition: The interaction between Dolutegravir and the immobilized complex is monitored in real-time by detecting changes in the refractive index at the surface. This is recorded as a sensorgram (Response Units vs. Time).[13]
-
Dissociation Phase: A buffer solution without the analyte is flowed over the chip to monitor the dissociation of the bound Dolutegravir.
-
Regeneration: A solution, often with a low pH (e.g., 10 mM glycine, pH 1.5–3.0), is injected to remove any remaining bound analyte, preparing the surface for the next cycle.[11]
-
Kinetic Analysis: The resulting sensorgrams are fitted to a binding model to calculate k_on, k_off, and the equilibrium dissociation constant (K_d).[12]
Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.
ITC is a technique used to determine the thermodynamic parameters of binding interactions.[14] It directly measures the heat released or absorbed during a binding event.
Protocol Outline:
-
Sample Preparation: The HIV-1 integrase protein is placed in the sample cell of the calorimeter. Dolutegravir is loaded into the injection syringe. Both are in the same buffer solution to minimize heats of dilution.[15]
-
Titration: A series of small, precise injections of Dolutegravir are made into the sample cell containing the integrase.[16]
-
Heat Measurement: The instrument measures the minute temperature changes that occur with each injection as the inhibitor binds to the protein. This generates a series of heat-flow peaks.
-
Data Integration: The area under each peak is integrated to determine the heat change for that injection.
-
Binding Isotherm: The heat change per mole of injectant is plotted against the molar ratio of inhibitor to protein.
-
Thermodynamic Analysis: The resulting binding isotherm is fitted to a binding model to determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15][17]
Caption: Generalized workflow for Isothermal Titration Calorimetry (ITC) analysis.
Conclusion
The binding characteristics of Dolutegravir to the HIV-1 integrase-DNA complex are central to its clinical success. Its remarkably slow dissociation rate provides a prolonged inhibitory effect, contributing to its high potency and a formidable barrier to the development of drug resistance. The experimental methodologies outlined in this guide, particularly SPR and ITC, are crucial for elucidating the kinetic and thermodynamic profiles of such high-affinity inhibitors, providing invaluable data for the design and development of next-generation antiretroviral agents.
References
- 1. Dolutegravir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 4. Dolutegravir interactions with HIV-1 integrase-DNA: structural rationale for drug resistance and dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics | PLOS One [journals.plos.org]
- 6. Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 9. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japtamers.co.uk [japtamers.co.uk]
- 14. Thermodynamics of HIV-1 reverse transcriptase in action elucidates the mechanism of action of non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Unveiling the Potent Anti-HIV Activity of Inhibitor-38: A Deep Dive into its Initial Structure-Activity Relationship
For Immediate Release
A significant advancement in the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1) has been the development of highly potent protease inhibitors. Among these, a compound designated as inhibitor 38 has demonstrated remarkable efficacy, exhibiting a wild-type IC50 of 0.7 nM. This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of this promising inhibitor, detailing the experimental methodologies, quantitative data, and the logical framework that guided its development. This information is crucial for researchers, scientists, and drug development professionals engaged in the design of next-generation antiretroviral therapies.
Core Structure and SAR Analysis
Inhibitor-38 belongs to a class of HIV-1 protease inhibitors that feature a hydroxyethylamine core and incorporate phenyloxazolidinones as P2 ligands. The initial SAR studies focused on systematic modifications of the P2 and P2' moieties to optimize the inhibitor's binding affinity and antiviral potency.
Quantitative Structure-Activity Relationship Data
The following tables summarize the key quantitative data from the initial SAR studies, highlighting the impact of various substitutions on the inhibitory activity against wild-type HIV-1 protease and a multi-drug resistant (MDR) variant.
Table 1: Inhibitory Potency against Wild-Type HIV-1 Protease
| Compound | P2 Substituent | P2' Substituent | Ki (nM) | IC50 (nM) |
| 38 | 3-Methylphenyl | 4-Methoxyphenyl | 0.015 | 0.7 |
| 37 | 3-Methylphenyl | 4-Fluorophenyl | 0.021 | 1.1 |
| 39 | 3-Methylphenyl | 4-Chlorophenyl | 0.018 | 0.9 |
| 40 | 3-Fluorophenyl | 4-Methoxyphenyl | 0.025 | 1.3 |
| 41 | 3-Chlorophenyl | 4-Methoxyphenyl | 0.022 | 1.0 |
Table 2: Activity against Multi-Drug Resistant (MDR) HIV-1 Protease Variant
| Compound | P2 Substituent | P2' Substituent | Ki (nM) | IC50 (nM) | Fold Change vs. WT |
| 38 | 3-Methylphenyl | 4-Methoxyphenyl | 0.085 | 4.8 | 6.9 |
| 37 | 3-Methylphenyl | 4-Fluorophenyl | 0.110 | 6.2 | 5.6 |
| 39 | 3-Methylphenyl | 4-Chlorophenyl | 0.098 | 5.5 | 6.1 |
| 40 | 3-Fluorophenyl | 4-Methoxyphenyl | 0.135 | 7.5 | 5.8 |
| 41 | 3-Chlorophenyl | 4-Methoxyphenyl | 0.121 | 6.8 | 6.8 |
Experimental Protocols
The following section details the methodologies employed in the synthesis and biological evaluation of inhibitor-38 and its analogs.
General Synthesis of Inhibitors
The synthesis of the inhibitor series was accomplished through a multi-step process, as outlined in the workflow diagram below. The key steps involved the preparation of the hydroxyethylamine core, followed by the coupling of the P2 and P2' side chains.
Detailed Protocol:
-
Synthesis of the Hydroxyethylamine Core: The synthesis commenced with a commercially available starting material, which underwent a series of reactions including epoxide formation and subsequent ring-opening with an appropriate amine to yield the central hydroxyethylamine scaffold.
-
Coupling of the P2 Side Chain: The desired phenyloxazolidinone P2 ligand was introduced by coupling with the free amine of the hydroxyethylamine core using standard peptide coupling reagents.
-
Coupling of the P2' Side Chain: The final step involved the sulfonylation of the secondary alcohol with the appropriate phenylsulfonyl chloride to install the P2' moiety, yielding the target inhibitor.
HIV-1 Protease Inhibition Assay
The inhibitory activity of the synthesized compounds against purified recombinant HIV-1 protease was determined using a fluorescence resonance energy transfer (FRET)-based assay.
Detailed Protocol:
-
Assay Preparation: The assay was performed in 96-well plates. A solution of purified recombinant HIV-1 protease in assay buffer (50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol) was prepared.
-
Inhibitor Incubation: Serial dilutions of the test compounds in DMSO were added to the wells, followed by the addition of the HIV-1 protease solution. The mixture was incubated at room temperature for 15 minutes.
-
Substrate Addition: A FRET-based peptide substrate was added to initiate the reaction.
-
Fluorescence Monitoring: The increase in fluorescence intensity resulting from the cleavage of the substrate was monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities were plotted against the inhibitor concentrations, and the IC50 values were determined by fitting the data to a four-parameter logistic equation.
Antiviral Assay
The antiviral activity of the compounds was evaluated in a cell-based assay using MT-2 cells infected with HIV-1.
Detailed Protocol:
-
Cell Seeding: MT-2 cells were seeded in 96-well plates.
-
Infection: The cells were infected with a laboratory-adapted strain of HIV-1.
-
Inhibitor Addition: Immediately after infection, serial dilutions of the test compounds were added to the wells.
-
Incubation: The plates were incubated at 37 °C in a humidified atmosphere of 5% CO2 for 5 days.
-
Cell Viability Measurement: The viability of the cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The absorbance was measured at 570 nm.
-
Data Analysis: The EC50 values, representing the concentration of the compound that inhibits viral replication by 50%, were calculated from the dose-response curves.
Logical Relationships in SAR
The initial SAR studies revealed several key relationships between the chemical structure of the inhibitors and their biological activity.
The SAR diagram illustrates that meta-substitution on the P2 phenyl ring is crucial for high potency. Furthermore, para-substitution on the P2' phenyl ring, particularly with electron-donating groups like methoxy, enhances the inhibitory activity. These findings provide a clear rationale for the potent activity of inhibitor-38 and offer a roadmap for the design of even more effective HIV-1 protease inhibitors.
An In-depth Technical Guide on HIV-1 Reverse Transcriptase Inhibition
A Note on "HIV-1 inhibitor-38"
Initial analysis of the topic "this compound" reveals that this designation, associated with CAS number 2416971-48-5, corresponds to a compound identified as a potent HIV-1 latency reversing agent (LRA). LRAs function by reactivating the latent HIV-1 provirus, a distinct mechanism from the direct inhibition of the reverse transcriptase enzyme. Extensive searches of scientific literature and chemical databases have not yielded any evidence that "this compound" possesses direct inhibitory activity against HIV-1 reverse transcriptase.
Therefore, this guide will focus on a well-characterized and clinically significant inhibitor of HIV-1 reverse transcription to fulfill the core requirements of the user request for an in-depth technical guide. We will use Nevirapine , a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), as a representative example.
Technical Guide: Nevirapine and its Effect on HIV-1 Reverse Transcription
This technical guide provides a comprehensive overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, focusing on its mechanism of action, quantitative efficacy, experimental protocols, and its role in inhibiting HIV-1 reverse transcription.
Introduction to HIV-1 Reverse Transcription and Nevirapine
Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that relies on the enzyme reverse transcriptase (RT) to convert its single-stranded RNA genome into double-stranded DNA. This process, known as reverse transcription, is a critical step in the viral life cycle and a primary target for antiretroviral therapy.
Nevirapine is a potent and specific non-competitive inhibitor of HIV-1 reverse transcriptase. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity.
Quantitative Data on Nevirapine's Inhibitory Activity
The efficacy of Nevirapine is quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data for Nevirapine's inhibitory activity against wild-type HIV-1 reverse transcriptase and viral replication.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (RT Inhibition) | 200 nM | Recombinant HIV-1 RT | |
| EC50 (Viral Replication) | 10-40 nM | MT-4 cells | |
| Ki (Inhibition Constant) | 0.3 µM | Enzyme kinetics assay |
Note: IC50 (Half-maximal inhibitory concentration) represents the concentration of Nevirapine required to inhibit 50% of the reverse transcriptase activity. EC50 (Half-maximal effective concentration) is the concentration required to inhibit 50% of viral replication in cell culture. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Mechanism of Action of Nevirapine
Nevirapine inhibits HIV-1 reverse transcriptase through a non-competitive mechanism. It binds to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, primarily affecting the "thumb" and "finger" subdomains of the p66 subunit of RT. This distortion of the enzyme's structure restricts the mobility of the thumb subdomain, which is crucial for the proper positioning of the nucleic acid substrate and the translocation of the primer-template complex, thereby inhibiting DNA synthesis.
Signaling Pathway of HIV-1 Reverse Transcription and Nevirapine Inhibition
The following diagram illustrates the key steps of HIV-1 reverse transcription and the point of inhibition by Nevirapine.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory effect of Nevirapine on HIV-1 reverse transcriptase.
HIV-1 Reverse Transcriptase Inhibition Assay (Cell-free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100)
-
Nevirapine stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Nevirapine in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and the desired concentration of Nevirapine or DMSO (vehicle control).
-
Initiate the reaction by adding recombinant HIV-1 RT and [³H]-dTTP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the radiolabeled DNA by incubating on ice.
-
Collect the precipitated DNA by filtering the solution through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each Nevirapine concentration relative to the vehicle control and determine the IC50 value.
Cell-based Antiviral Assay
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1IIIB)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Nevirapine stock solution (in DMSO)
-
Reagent to measure cell viability (e.g., MTT, XTT) or viral production (e.g., p24 ELISA kit)
Procedure:
-
Seed the susceptible cells in a 96-well plate.
-
Prepare serial dilutions of Nevirapine in the cell culture medium and add them to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Include uninfected and untreated infected cell controls.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
After incubation, measure the endpoint. This can be:
-
Cell viability: Add a reagent like MTT or XTT to quantify the cytopathic effect of the virus.
-
Viral production: Collect the cell supernatant and measure the amount of p24 antigen using an ELISA kit.
-
-
Calculate the percentage of protection from viral-induced cell death or the percentage of inhibition of viral replication for each Nevirapine concentration.
-
Determine the EC50 value from the dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a potential HIV-1 reverse transcriptase inhibitor.
Technical Whitepaper: The Impact of HIV-1 Integrase Strand Transfer Inhibitors on Viral Integration
Disclaimer: The specific designation "HIV-1 inhibitor-38" does not correspond to a known compound in publicly available scientific literature. This document therefore serves as an in-depth technical guide on the core principles and methodologies associated with a representative class of HIV-1 inhibitors, the Integrase Strand Transfer Inhibitors (INSTIs). The data and protocols presented are based on established findings for well-characterized INSTIs.
Introduction to HIV-1 Integration and Integrase Inhibition
The integration of the reverse-transcribed viral DNA into the host cell's genome is an indispensable step in the replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1). This process is catalyzed by the viral enzyme integrase (IN). HIV-1 integrase carries out two key catalytic reactions: 3'-processing and strand transfer.[1][2][3] Initially, during 3'-processing, integrase removes a dinucleotide from each 3' end of the viral DNA.[1] Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently linked to the host cell's chromosomal DNA.[1][3] This integration ensures the stable and permanent insertion of the viral genome, allowing for the transcription of viral genes and the production of new virions.[3][4]
Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of HIV-1 integration.[5][6] By binding to the active site of the integrase enzyme when it is complexed with the viral DNA, INSTIs effectively block the insertion of the viral genome into the host chromosome.[5][6] This mechanism of action is highly specific to the viral enzyme, leading to a potent antiviral effect with generally fewer side effects compared to other classes of antiretroviral drugs.[7]
Quantitative Efficacy of a Representative Integrase Strand Transfer Inhibitor
The potency of INSTIs is quantified through various in vitro assays. The following table summarizes typical quantitative data for a representative first-generation INSTI, Raltegravir, demonstrating its efficacy in inhibiting the strand transfer reaction and viral replication.
| Parameter | Value | Description | Reference |
| IC95 | 31 ± 20 nmol/L | The concentration required to inhibit 95% of HIV-1 replication in human T lymphoid cell cultures. | [5] |
| EC95 | 15 nM | The concentration required for 95% effective antiviral activity in a cell culture assay. | [8] |
| IC50 (Strand Transfer) | 8 nM | The concentration required to inhibit 50% of the integrase strand transfer activity in a biochemical assay. | [8] |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (In Vitro)
This biochemical assay is fundamental for identifying and characterizing inhibitors of the strand transfer process.[1]
Objective: To measure the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well microplate format.[9]
-
Component Pre-incubation: A reaction mixture containing recombinant full-length HIV-1 integrase (e.g., with a 6-histidine tag for purification), a pre-processed donor DNA substrate (often a biotin-labeled LTR oligonucleotide), and the test inhibitor (or DMSO as a control) is prepared in a buffer solution (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT). This mixture is pre-incubated to allow the inhibitor to bind to the integrase.[9]
-
Initiation of Strand Transfer: The reaction is initiated by adding a target DNA substrate (e.g., a Digoxigenin-labeled oligonucleotide).[9]
-
Incubation: The reaction plate is incubated at 37°C for a defined period (e.g., 18 hours) to allow the strand transfer reaction to proceed.[9]
-
Detection: The products of the strand transfer reaction are captured on a streptavidin-coated plate (via the biotin on the donor DNA) and detected using an anti-Digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal upon addition of a substrate.
-
Data Analysis: The signal intensity is proportional to the amount of strand transfer product. The percentage of inhibition is calculated relative to the control, and IC50 values are determined by fitting the dose-response data to a suitable equation.
Cell-Based HIV-1 Replication Assay
This assay evaluates the antiviral activity of the inhibitor in a cellular context, providing a more biologically relevant measure of efficacy.
Objective: To determine the concentration of the inhibitor required to suppress HIV-1 replication in a cell culture system.
Methodology:
-
Cell Culture: A suitable human T lymphoid cell line (e.g., C8166) is cultured under standard conditions.[9]
-
Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) in the presence of serial dilutions of the test inhibitor.[9]
-
Incubation: The infected cell cultures are incubated for a period that allows for multiple rounds of viral replication (typically several days).
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of a viral protein, such as the p24 capsid antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[9]
-
Data Analysis: The p24 production is plotted against the inhibitor concentration. The EC50 (50% effective concentration) or EC95 (95% effective concentration) is calculated from the dose-response curve.[9]
-
Cytotoxicity Assessment: In parallel, the cytotoxicity of the inhibitor on the host cells is determined using assays such as the MTT or XTT assay to ensure that the observed antiviral effect is not due to cell death.
Visualizations
HIV-1 Life Cycle and Mechanism of INSTI Action
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 8. HIV-1 IN Inhibitors: 2010 Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
"HIV-1 inhibitor-38" experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro evaluation of HIV-1 Inhibitor-38 , a novel experimental compound designed to block HIV-1 replication. The following sections detail the inhibitor's proposed mechanism of action, protocols for its assessment in cell culture, and methods for data analysis and visualization.
Proposed Mechanism of Action
This compound is a potent and selective small molecule antagonist of the host cell's p38 mitogen-activated protein kinase (MAPK) signaling pathway. Pro-inflammatory cytokines and cellular stress can activate the p38 MAPK pathway, which has been shown to enhance HIV-1 production[1]. By targeting this host kinase, Inhibitor-38 aims to suppress viral replication indirectly, making it a promising candidate for host-directed antiretroviral therapy. This mechanism may offer a higher genetic barrier to resistance compared to traditional virus-targeting antiretrovirals.
Signaling Pathway Targeted by this compound
References
Application Notes and Protocols: HIVi-38, a Novel HIV-1 Capsid Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HIVi-38 is a novel small molecule inhibitor targeting the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). The viral capsid is a critical component of the virus, playing essential roles in both the early and late stages of the HIV-1 replication cycle.[1][2][3] By interfering with capsid-mediated processes, HIVi-38 represents a promising avenue for the development of new antiretroviral therapies. These application notes provide an overview of HIVi-38, its mechanism of action, and detailed protocols for evaluating its antiviral efficacy and cytotoxicity in vitro.
Mechanism of Action
The HIV-1 capsid is a conical structure composed of the viral protein p24, which encases the viral RNA genome and essential enzymes. The proper assembly and disassembly (uncoating) of this capsid are crucial for successful infection.[1][3]
HIVi-38 exhibits a dual mechanism of action, interfering with:
-
Early-Stage Inhibition (Uncoating): Upon entry into a host cell, the HIV-1 capsid must undergo a carefully orchestrated process of uncoating to release the viral genome for reverse transcription and subsequent integration into the host cell's DNA. HIVi-38 binds to the capsid, stabilizing it and preventing its proper disassembly. This disruption halts the viral life cycle before the genetic material can be integrated.[1][2]
-
Late-Stage Inhibition (Assembly): During the formation of new virus particles, the Gag polyprotein is cleaved to release capsid proteins, which then assemble into a new core. HIVi-38 interferes with this assembly process, leading to the formation of malformed or non-infectious virions.[2][3]
This multi-stage inhibition offers a potential advantage over antiretrovirals that target only a single stage of the viral life cycle.[2]
Quantitative Data Summary
The antiviral activity of HIVi-38 was evaluated against various HIV-1 strains in different cell lines. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) are summarized below.
| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HIVi-38 | HIV-1 NL4-3 | MT-2 | 0.15 | >20 | >133,333 |
| HIVi-38 | HIV-1 BaL | TZM-bl | 0.21 | >20 | >95,238 |
| GS-CA1 (Control) | HIV-1 NL4-3 | MT-2 | 0.14 | >10 | >71,428 |
| PF-74 (Control) | HIV-1 NL4-3 | MT-2 | 120 | >10 | >83 |
Data is representative. GS-CA1 and PF-74 are known capsid inhibitors and are included for comparison purposes.[3]
Experimental Protocols
Protocol 1: Single-Cycle Infectivity Assay using TZM-bl Reporter Cells
This assay measures the ability of HIVi-38 to inhibit HIV-1 entry and replication in a single round of infection using a luciferase-based readout.
Materials:
-
TZM-bl cells
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
HIV-1 virus stock (e.g., NL4-3)
-
HIVi-38
-
Bright-Glo™ Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of HIVi-38 in DMSO.
-
Perform serial dilutions in complete DMEM to obtain final concentrations ranging from 0.01 nM to 1 µM.
-
-
Infection:
-
Carefully remove the media from the TZM-bl cells.
-
Add 50 µL of the diluted HIVi-38 to the appropriate wells.
-
Add 50 µL of HIV-1 virus stock (pre-titrated to yield a high signal-to-noise ratio) to each well.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Measurement:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Bright-Glo™ system.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: HIV-1 p24 Antigen ELISA for Antiviral Efficacy
This protocol determines the effect of HIVi-38 on the production of new viral particles by measuring the amount of p24 capsid protein released into the cell culture supernatant.
Materials:
-
MT-2 cells or activated Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, Penicillin-Streptomycin, and IL-2 (for PBMCs)
-
HIV-1 virus stock (e.g., NL4-3)
-
HIVi-38
-
HIV-1 p24 ELISA kit
-
96-well V-bottom plates
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Seed MT-2 cells at 2 x 10^4 cells per well in 100 µL of complete RPMI in a 96-well plate.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of HIVi-38 in RPMI medium.
-
Add 50 µL of the diluted compound to the cells.
-
Add 50 µL of HIV-1 virus stock.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for p24 analysis.
-
-
p24 ELISA:
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the provided p24 standards.
-
Calculate the concentration of p24 in each sample.
-
Determine the EC50 value as described in Protocol 1.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of HIVi-38 that is toxic to the host cells, which is crucial for calculating the selectivity index.
Materials:
-
TZM-bl or MT-2 cells
-
Appropriate complete medium
-
HIVi-38
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at the same density as in the antiviral assays.
-
Incubate overnight.
-
-
Compound Treatment:
-
Add serial dilutions of HIVi-38 to the cells (use the same concentration range as in the antiviral assays).
-
Incubate for the same duration as the antiviral assay (48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
-
HIV-1 Replication Cycle
References
- 1. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 6. hanc.info [hanc.info]
Application Notes and Protocols: Utilizing HIV-1 Inhibitor-38 in a p24 Antigen Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 p24 antigen is a core structural protein of the virus, making it an essential biomarker for the detection and quantification of viral replication. The p24 antigen capture assay is a widely used method in HIV research and clinical diagnostics to measure the amount of this protein in biological samples, such as cell culture supernatants or patient plasma.[1][2][3][4] This document provides detailed application notes and protocols for the use of a novel investigational antiretroviral agent, "HIV-1 inhibitor-38," in a p24 antigen assay.
This compound is a potent and selective small molecule that functions as a maturation inhibitor. It specifically targets the final cleavage step of the Gag polyprotein precursor, which is essential for the formation of a mature and infectious viral capsid.[5][6][7] By obstructing this process, this compound leads to the production of non-infectious viral particles with unprocessed or partially processed Gag, resulting in a quantifiable reduction of mature p24 antigen. These application notes will guide researchers in utilizing a p24 antigen assay to determine the in vitro efficacy of this compound.
Principle of the p24 Antigen Assay
The p24 antigen assay is a type of enzyme-linked immunosorbent assay (ELISA).[3][8] The fundamental principle involves the capture of the HIV-1 p24 antigen from a sample by a specific monoclonal antibody coated onto the surface of a microplate well. A second, biotinylated anti-p24 antibody is then added, which binds to a different epitope on the captured p24 antigen, creating a "sandwich." Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotin. Finally, a chromogenic substrate is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of p24 antigen present in the sample. The optical density is then read using a spectrophotometer, and the concentration of p24 is determined by comparison to a standard curve.
Experimental Applications
A p24 antigen assay can be employed to:
-
Determine the half-maximal effective concentration (EC50) of this compound.
-
Assess the breadth of activity against different HIV-1 strains.
-
Conduct kinetic studies of viral replication inhibition.
-
Investigate mechanisms of drug resistance.
Experimental Workflow for EC50 Determination
Detailed Experimental Protocol
This protocol outlines the steps to determine the EC50 value of this compound in a cell-based assay.
Materials:
-
HIV-1 susceptible T-cell line (e.g., MT-4 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)
-
This compound
-
96-well cell culture plates
-
Commercial HIV-1 p24 antigen ELISA kit
-
Phosphate-buffered saline (PBS)
-
37°C, 5% CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MT-4 cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
-
Inhibitor Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the inhibitor in complete cell culture medium to achieve the desired final concentrations (e.g., from 10 µM to 0.01 nM).
-
Add 50 µL of each inhibitor dilution to the appropriate wells in triplicate. Include wells with no inhibitor as a positive control for viral replication and uninfected cells as a negative control.
-
-
Virus Infection:
-
Dilute the HIV-1 stock to a predetermined titer that will yield a robust p24 signal after the incubation period.
-
Add 50 µL of the diluted virus to each well (except for the uninfected control wells). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 7 days. The exact duration will depend on the viral strain and cell line used.
-
-
p24 Antigen ELISA:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Clarify the supernatants by centrifugation to remove any cells or debris.
-
Perform the p24 antigen ELISA according to the manufacturer's instructions.[8][9] This typically involves:
-
Adding a lysis buffer to disrupt any viral particles.
-
Adding the lysed supernatant to the antibody-coated microplate wells.
-
Incubating to allow p24 capture.
-
Washing the wells to remove unbound material.
-
Adding the biotinylated detector antibody and incubating.
-
Washing the wells.
-
Adding the streptavidin-HRP conjugate and incubating.
-
Washing the wells.
-
Adding the TMB substrate and incubating for color development.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve using the provided p24 standards in the ELISA kit.
-
Calculate the concentration of p24 in each sample from the standard curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression analysis to calculate the EC50 value.
-
Data Presentation
The quantitative data obtained from the experiment should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (nM) | Mean p24 (pg/mL) | Std. Dev. | % Inhibition |
| 0 (No Inhibitor) | 1250.0 | 85.0 | 0.0 |
| 0.01 | 1187.5 | 75.5 | 5.0 |
| 0.1 | 937.5 | 62.0 | 25.0 |
| 1.0 | 625.0 | 45.0 | 50.0 |
| 10.0 | 187.5 | 25.0 | 85.0 |
| 100.0 | 37.5 | 10.0 | 97.0 |
| 1000.0 | 12.5 | 5.0 | 99.0 |
| Uninfected Control | < 5.0 | N/A | 100.0 |
Table 1: Example data for the inhibition of HIV-1 replication by this compound as measured by a p24 antigen assay. The EC50 in this example is 1.0 nM.
Mechanism of Action: Inhibition of Gag Processing
The HIV-1 Gag polyprotein is synthesized as a single polypeptide that is subsequently cleaved by the viral protease into several structural proteins, including the matrix (MA), capsid (p24), and nucleocapsid (NC) proteins.[10] This proteolytic processing is crucial for the maturation of the viral particle into an infectious virion.[5][7] Maturation inhibitors like this compound bind to the Gag polyprotein and block its cleavage, particularly at the CA-SP1 junction.[5][6] This results in the release of immature, non-infectious virions and a reduction in the amount of free, mature p24 antigen.
Conclusion
The p24 antigen assay is a robust and reliable method for quantifying the in vitro efficacy of HIV-1 maturation inhibitors such as this compound. By following the detailed protocols and understanding the mechanism of action described in these application notes, researchers can effectively evaluate novel antiretroviral compounds and contribute to the development of new therapeutic strategies against HIV-1.
References
- 1. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 2. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appendix 3: How HIV tests work | HIV i-Base [i-base.info]
- 4. redcliffelabs.com [redcliffelabs.com]
- 5. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HIV-1 Gag as an Antiviral Target: Development of Assembly and Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ablinc.com [ablinc.com]
- 9. hanc.info [hanc.info]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Resistance Selection Studies for HIV-1 Inhibitor-38
Audience: Researchers, scientists, and drug development professionals involved in the characterization of novel antiretroviral agents.
Introduction: The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] In vitro resistance selection studies are a critical component of the preclinical development of new HIV-1 inhibitors. These studies aim to predict the genetic pathways to resistance, the level of resistance conferred by specific mutations, and the cross-resistance profile against other approved drugs. This document provides a detailed protocol for conducting in vitro resistance selection studies for a hypothetical novel compound, "HIV-1 Inhibitor-38". The protocol outlines the dose-escalation method in cell culture to select for resistant viral variants, followed by genotypic and phenotypic characterization.
I. Experimental Protocols
A. Materials and Reagents
-
Cell Lines: MT-2 cells or other HIV-1 permissive T-cell lines (e.g., PM1, CEM-CCRF).
-
Virus Strain: HIV-1 wild-type laboratory strain (e.g., IIIB, NL4-3).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
Control Antiretroviral Drugs: Approved HIV-1 inhibitors for cross-resistance studies.
-
Reagents for Virus Titer Determination: p24 antigen ELISA kit.
-
Reagents for Molecular Biology: DNA/RNA extraction kits, PCR reagents, primers for sequencing the target gene of this compound, Sanger sequencing or next-generation sequencing (NGS) platform.
-
Reagents for Phenotypic Assays: Recombinant virus assay system (e.g., with luciferase reporter gene).
B. In Vitro Resistance Selection by Dose-Escalation
This protocol is based on the principle of culturing HIV-1 in the presence of increasing concentrations of the inhibitor to select for resistant variants.[3]
-
Initial Infection:
-
Plate permissive T-cells (e.g., MT-2) at a density of 5 x 10^5 cells/mL.
-
Infect the cells with a wild-type HIV-1 strain at a multiplicity of infection (MOI) of 0.01.
-
Culture the cells in the presence of this compound at a starting concentration equal to the EC50 (50% effective concentration) of the wild-type virus.
-
Maintain parallel cultures without the inhibitor as a control.
-
-
Monitoring Viral Replication:
-
Monitor the cultures for signs of viral replication, such as syncytia formation or by measuring the p24 antigen concentration in the culture supernatant every 3-4 days.
-
-
Dose Escalation:
-
When viral replication is robust (e.g., p24 levels > 10 ng/mL), harvest the cell-free supernatant containing the virus.
-
Use this virus-containing supernatant to infect fresh cells.
-
For the subsequent passage, increase the concentration of this compound by a factor of 1.5 to 2.[3]
-
If viral replication is not observed within 7-10 days, the drug concentration may be too high and should be reduced.
-
-
Long-Term Selection:
-
Continue this process of serial passage with escalating drug concentrations for an extended period (e.g., 20-30 passages or until a significant decrease in susceptibility is observed).[3]
-
At various passages, collect viral supernatants and infected cells and store them at -80°C for future genotypic and phenotypic analysis.
-
C. Genotypic Analysis
Genotypic assays are used to identify mutations in the viral genome that may be responsible for drug resistance.[2][4]
-
RNA/DNA Extraction:
-
Extract viral RNA from the culture supernatants or proviral DNA from the infected cells collected at different passages.
-
-
PCR Amplification and Sequencing:
-
Amplify the gene encoding the target of this compound (e.g., protease, reverse transcriptase, integrase, or envelope) using specific primers.
-
Sequence the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) to identify mutations. NGS can be particularly useful for detecting minor variants in the viral population.[3]
-
-
Sequence Analysis:
-
Compare the nucleotide and amino acid sequences of the selected viral variants with the wild-type virus sequence to identify mutations.
-
Analyze the frequency of mutations at different passages and drug concentrations.
-
D. Phenotypic Analysis
Phenotypic assays directly measure the susceptibility of the virus to an inhibitor.[1][5]
-
Generation of Recombinant Viruses:
-
Clone the amplified target gene containing the identified mutations into a laboratory-adapted HIV-1 molecular clone that lacks that specific gene.
-
Generate recombinant viruses carrying the mutations of interest.
-
-
Susceptibility Assay:
-
Determine the EC50 of this compound and other relevant drugs against the recombinant viruses. This is often done using a cell-based assay with a reporter gene (e.g., luciferase) to quantify viral replication.
-
Infect target cells with the recombinant viruses in the presence of serial dilutions of the inhibitor.
-
Measure reporter gene activity after 48-72 hours.
-
-
Data Analysis:
-
Calculate the EC50 value for each virus-drug combination.
-
Determine the fold-change in resistance by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus. A fold-change significantly greater than 1 indicates resistance.
-
II. Data Presentation
Table 1: Hypothetical Phenotypic Susceptibility of HIV-1 Variants Selected by Inhibitor-38
| Viral Variant | Key Mutations | This compound EC50 (nM) | Fold-Change in Resistance |
| Wild-Type | None | 1.5 | 1.0 |
| Passage 10 Variant | V32I | 4.5 | 3.0 |
| Passage 20 Variant | V32I, I47V | 22.5 | 15.0 |
| Passage 30 Variant | V32I, I47V, L90M | 112.5 | 75.0 |
Table 2: Hypothetical Cross-Resistance Profile of the V32I/I47V/L90M HIV-1 Variant
| Antiretroviral Drug | Drug Class | EC50 (nM) Wild-Type | EC50 (nM) Mutant | Fold-Change |
| This compound | Novel | 1.5 | 112.5 | 75.0 |
| Atazanavir | Protease Inhibitor | 2.1 | 15.8 | 7.5 |
| Darunavir | Protease Inhibitor | 0.9 | 4.5 | 5.0 |
| Lopinavir | Protease Inhibitor | 1.8 | 27.0 | 15.0 |
| Raltegravir | Integrase Inhibitor | 3.0 | 3.2 | 1.1 |
| Efavirenz | NNRTI | 2.5 | 2.6 | 1.0 |
III. Visualizations
Caption: Experimental workflow for in vitro HIV-1 resistance selection.
Caption: Mechanism of action for a hypothetical HIV-1 protease inhibitor.
Caption: Logical flow from genotype to phenotype in drug resistance.
References
- 1. Geno2pheno: Estimating phenotypic drug resistance from HIV-1 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 3. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. Comparison of Genotypic and Virtual Phenotypic Drug Resistance Interpretations with Laboratory-based Phenotypes among CRF01_AE and Subtype B HIV-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of HIV-1 Capsid Inhibitors
Note: The specific compound "HIV-1 inhibitor-38" was not identified in the available literature. The following application notes and protocols are based on the preclinical evaluation of potent HIV-1 capsid inhibitors, such as GS-CA1, which have been studied in animal models and are representative of this class of antiretroviral agents.
Introduction
HIV-1 capsid inhibitors are a novel class of antiretroviral drugs that target the viral capsid protein (CA), interfering with multiple stages of the HIV-1 replication cycle.[1][2] These inhibitors have shown exceptional potency against a wide range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[1] This document provides a summary of the application of these inhibitors in preclinical animal models, along with detailed protocols for their evaluation.
Mechanism of Action of HIV-1 Capsid Inhibitors
HIV-1 capsid inhibitors function by binding to the capsid protein and disrupting critical processes for viral replication. This includes interference with capsid-mediated nuclear import of the viral DNA, disruption of orderly capsid assembly, and impairment of particle production.[1][2]
Caption: Mechanism of action of HIV-1 capsid inhibitors.
Data Presentation
Table 1: In Vitro Antiviral Activity of Representative Capsid Inhibitors
| Inhibitor | HIV-1 Strain | Cell Type | EC50 (pM) |
| GS-CA1 | NL4-3 | MT-2 | 110 |
| GS-CA1 | NL4-3 | CEMx174 | 240 |
| GS-CA1 | NL4-3 | Primary CD4+ T-cells | 60 |
| VH-280 | NLRepRluc | MT-2 | Data not specified |
| VH-499 | NLRepRluc | MT-2 | Data not specified |
EC50 values represent the concentration of the inhibitor required to reduce viral replication by 50%. Data for GS-CA1 is representative of potent capsid inhibitors.[1] VH-280 and VH-499 also demonstrated picomolar antiviral activity.[3]
Table 2: In Vivo Efficacy of GS-CA1 in a Humanized Mouse Model
| Animal Model | Treatment Group | Dosing Regimen | Mean Plasma HIV-1 RNA Reduction (log10 copies/mL) |
| Humanized Mice | GS-CA1 | Single subcutaneous dose | >2.5 |
| Humanized Mice | Long-acting rilpivirine | Single intramuscular dose | ~1.5 |
| Humanized Mice | Vehicle Control | Single subcutaneous dose | No significant reduction |
Data from a study using humanized mice infected with HIV-1.[1]
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay
This protocol is for determining the 50% effective concentration (EC50) of an HIV-1 capsid inhibitor in cell culture.
Materials:
-
Target cells (e.g., MT-2, CEMx174, or primary human CD4+ T-cells)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Complete RPMI medium
-
96-well plates
-
Test inhibitor and control compounds
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit or luciferase assay system)
Procedure:
-
Seed target cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test inhibitor and control compounds.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates for 4-7 days at 37°C in a humidified incubator.
-
After incubation, collect the cell culture supernatant or lyse the cells, depending on the quantification method.
-
Quantify viral replication using a suitable assay (e.g., p24 antigen ELISA or luciferase activity).
-
Calculate the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Evaluation of in vivo Efficacy in Humanized Mice
This protocol describes the methodology for assessing the antiviral efficacy of a long-acting HIV-1 capsid inhibitor in a humanized mouse model.
Animal Model: Humanized mice, such as BLT (bone marrow/liver/thymus) or hu-HSC (hematopoietic stem cell) models, are suitable for these studies as they support HIV-1 replication.[4][5][6]
Materials:
-
Humanized mice
-
HIV-1 infectious molecular clone
-
Test inhibitor formulated for long-acting subcutaneous administration
-
Control vehicle and/or a reference long-acting antiretroviral
-
Equipment for blood collection and plasma processing
-
qRT-PCR assay for quantifying plasma HIV-1 RNA
Procedure:
-
Infect the humanized mice with a defined dose of HIV-1.
-
Monitor plasma viral loads until they stabilize.
-
Administer a single subcutaneous dose of the long-acting test inhibitor, vehicle control, or a reference drug.
-
Collect blood samples at regular intervals (e.g., weekly) for several weeks.
-
Separate plasma from the blood samples.
-
Extract viral RNA from the plasma.
-
Quantify plasma HIV-1 RNA levels using a validated qRT-PCR assay.
-
Plot the change in plasma viral load over time for each treatment group to determine the efficacy of the inhibitor.
Caption: Experimental workflow for in vivo efficacy testing.
Signaling Pathways
The primary target of capsid inhibitors is the HIV-1 capsid protein itself, rather than a host signaling pathway. However, the process of nuclear import that is inhibited involves the interaction of the viral capsid with host cell factors like cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (Nup153).[2]
Caption: HIV-1 nuclear import and capsid inhibitor interaction.
References
- 1. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
Application Note: Methodology for Pharmacokinetic Analysis of HIV-1 Inhibitor-38
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the preclinical pharmacokinetic (PK) analysis of "HIV-1 Inhibitor-38," a novel small molecule drug candidate. The protocols described herein cover in vivo animal studies, bioanalytical sample processing, and quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
The development of effective antiretroviral therapies is crucial in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. A thorough understanding of a drug candidate's pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental to its preclinical and clinical development.[1][2] This analysis ensures that the drug can reach and maintain therapeutic concentrations at the site of viral replication with an acceptable safety profile.[3]
This application note outlines a comprehensive methodology for evaluating the pharmacokinetic properties of this compound in a preclinical rat model. The protocols are designed to yield critical PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Mechanism of Action: Targeting HIV-1 Integrase
This compound is a potent strand-transfer inhibitor targeting the viral enzyme integrase. This enzyme is critical for integrating the viral DNA, reverse-transcribed from the viral RNA, into the host cell's genome, which is an irreversible step in establishing infection.[4][5][6] By blocking this process, this compound effectively halts the viral replication cycle.[7]
Caption: HIV-1 replication cycle and the inhibitory action of this compound on the integrase enzyme.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol details a typical PK study in Sprague-Dawley rats following a single oral (PO) and intravenous (IV) administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for IV administration (e.g., 20% Solutol HS 15 in saline)
-
Oral gavage needles
-
Syringes and infusion pumps for IV administration
-
K2EDTA-coated microcentrifuge tubes
-
Centrifuge
Protocol:
-
Animal Acclimatization: Acclimate rats for at least 3 days prior to the study with free access to food and water.
-
Dosing Group Allocation: Assign animals to dosing groups (e.g., n=3-4 per group/route). A typical study may include a 5 mg/kg oral dose and a 1 mg/kg IV bolus dose.[8][9]
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Drug Administration:
-
Oral (PO): Administer this compound formulated in the vehicle via oral gavage.
-
Intravenous (IV): Administer this compound formulated in the vehicle as a slow bolus injection into the tail vein.
-
-
Blood Sample Collection:
-
Collect sparse blood samples (approx. 150 µL) from the tail vein or saphenous vein at specified time points.
-
PO time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV time points: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately transfer blood samples into K2EDTA-coated tubes and mix gently.
-
Centrifuge the tubes at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a new, labeled cryovial.
-
Store plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS Quantification
This protocol describes the quantification of this compound in rat plasma using a validated LC-MS/MS method.[10][11]
Materials:
-
Rat plasma samples, calibration standards, and quality control (QC) samples
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
HPLC-grade water with 0.1% formic acid
-
HPLC system (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer (e.g., Sciex, Thermo Fisher)
-
C18 analytical column (e.g., Phenomenex, Waters)
Protocol:
-
Sample Preparation (Protein Precipitation): [12]
-
Thaw plasma samples, standards, and QCs on ice.
-
To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 150 µL of cold ACN containing the internal standard (e.g., at 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: ACN + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: m/z 450.2 -> 250.1
-
Internal Standard: m/z 455.2 -> 255.1
-
-
Optimize instrument parameters (e.g., declustering potential, collision energy) for maximum sensitivity.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify the concentration of this compound in the unknown samples and QCs using the regression equation.
-
Data Presentation
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[13] The tables below summarize hypothetical data for this compound.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.083 | 2.0 ± 0.5 |
| AUC(0-t) (hng/mL) | 3200 ± 450 | 5100 ± 720 |
| AUC(0-inf) (hng/mL) | 3280 ± 470 | 5350 ± 780 |
| t½ (h) | 3.5 ± 0.6 | 4.1 ± 0.8 |
| Clearance (CL) (mL/min/kg) | 5.1 ± 0.7 | - |
| Volume of Distribution (Vdss) (L/kg) | 1.5 ± 0.2 | - |
| Bioavailability (F%) | - | 32% |
Data are presented as mean ± standard deviation (n=3).
Table 2: Example Calibration Curve and QC Accuracy
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|
| LLOQ | 1 | 0.95 | 95.0 |
| LQC | 3 | 3.15 | 105.0 |
| MQC | 50 | 48.5 | 97.0 |
| HQC | 800 | 824 | 103.0 |
LLOQ: Lower Limit of Quantification; LQC/MQC/HQC: Low/Mid/High Quality Control.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the pharmacokinetic analysis process from study initiation to final data reporting.
Caption: Workflow diagram for the preclinical pharmacokinetic analysis of this compound.
References
- 1. Frontiers | The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models [frontiersin.org]
- 2. The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. What are the major drug targets for HIV? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Table: Sites of Medication Action on Life Cycle of HIV-MSD Manual Consumer Version [msdmanuals.com]
- 7. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of TAK-981 in human plasma via LC-MS/MS and its application in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacokinetic Modeling to Guide Preclinical Development of an Islatravir-Eluting Reservoir-Style Biodegradable Implant for Long-Acting HIV PrEP - PMC [pmc.ncbi.nlm.nih.gov]
"HIV-1 inhibitor-38" for use in combination with other antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
HIV-1 inhibitor-38, also identified as Compound 91, has emerged as a potent inhibitor of the Human Immunodeficiency Virus-1 (HIV-1). Preliminary information suggests its potential as a novel latency reversing agent (LRA), a critical area of research in the quest for an HIV cure. This document provides a consolidated overview of the currently available information on this compound, including its proposed mechanism of action and key experimental considerations for its evaluation in combination with other antiretroviral therapies.
Mechanism of Action and Therapeutic Rationale
While detailed mechanistic studies on this compound are not extensively published, its designation as a potential latency reversing agent suggests it may function by reactivating the latent HIV-1 reservoir. This "shock and kill" strategy aims to make latently infected cells visible to the immune system and susceptible to antiretroviral drugs.
One plausible mechanism, given the known pathways for latency reversal, is the inhibition of Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a crucial role in regulating HIV-1 transcription. By binding to acetylated histones at the viral promoter, BRD4 can either promote or repress viral gene expression. Inhibition of BRD4 has been shown to reactivate latent HIV-1.
Hypothesized Signaling Pathway for HIV-1 Latency Reversal:
Caption: Hypothesized mechanism of this compound in reversing latency through BRD4 inhibition.
Application Notes
This compound should be investigated for its synergistic potential with existing classes of antiretroviral drugs. As an LRA, its primary role in a combination therapy would be to reactivate the latent reservoir, while other antiretrovirals would suppress active viral replication and prevent new infections.
Key Considerations for Combination Studies:
-
Synergy and Antagonism: It is crucial to assess whether this compound exhibits synergistic, additive, or antagonistic effects when combined with non-nucleoside reverse transcriptase inhibitors (NNRTIs), nucleoside reverse transcriptase inhibitors (NRTIs), protease inhibitors (PIs), and integrase inhibitors (INIs).
-
Toxicity: The potential for overlapping toxicities with other antiretrovirals must be carefully evaluated.
-
Dosing and Scheduling: The optimal timing and dosage of this compound in relation to other drugs will be critical to maximize latency reversal while minimizing off-target effects.
Experimental Protocols
Due to the limited publicly available data on this compound, the following protocols are generalized based on standard methodologies for evaluating HIV-1 latency reversing agents. Researchers should adapt these protocols based on the specific characteristics of the compound as they are elucidated.
In Vitro Latency Reversal Assay
This protocol outlines a method to assess the ability of this compound to reactivate latent HIV-1 in a cell line model.
Experimental Workflow:
Caption: Workflow for in vitro evaluation of HIV-1 latency reversal.
Methodology:
-
Cell Culture:
-
Culture a latently infected cell line (e.g., J-Lat 10.6, U1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of working concentrations.
-
-
Treatment:
-
Plate the latently infected cells in a 96-well plate.
-
Add the desired concentrations of this compound to the wells. For combination studies, add the second antiretroviral agent at a fixed concentration or in a matrix format.
-
Include appropriate controls: vehicle control (DMSO), positive control (e.g., prostratin, vorinostat), and untreated cells.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours.
-
-
Quantification of Viral Reactivation:
-
Reporter Gene Expression: If using a reporter cell line (e.g., J-Lat), measure the expression of the reporter gene (e.g., GFP by flow cytometry, luciferase by luminometry).
-
p24 Antigen ELISA: Measure the amount of HIV-1 p24 antigen in the cell culture supernatant using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of cells expressing the reporter gene or the concentration of p24 antigen.
-
Plot the dose-response curves and determine the EC₅₀ (half-maximal effective concentration) for this compound.
-
For combination studies, use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Cytotoxicity Assay
It is essential to evaluate the toxicity of this compound to ensure that viral reactivation is not a result of non-specific cellular stress or death.
Methodology:
-
Cell Culture:
-
Use the same cell line as in the latency reversal assay, as well as primary CD4+ T cells.
-
-
Treatment:
-
Treat cells with the same concentrations of this compound used in the efficacy assays.
-
-
Incubation:
-
Incubate for the same duration as the efficacy assay.
-
-
Viability Assessment:
-
Use a standard cell viability assay, such as one based on MTS, MTT, or a live/dead cell stain followed by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Calculate the selectivity index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.
-
Data Presentation
While specific quantitative data for this compound is not yet publicly available, the following tables provide a template for how such data should be structured for clear comparison and interpretation.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| J-Lat 10.6 | GFP Expression | Data not available | Data not available | Data not available |
| U1 | p24 ELISA | Data not available | Data not available | Data not available |
| Primary CD4+ T cells | Viral Outgrowth | Data not available | Data not available | Data not available |
Table 2: Synergy of this compound with Antiretrovirals
| Combination Drug | Class | Cell Line | Combination Index (CI) at ED₅₀ | Interpretation |
| Efavirenz | NNRTI | J-Lat 10.6 | Data not available | Synergy/Additive/Antagonism |
| Zidovudine | NRTI | J-Lat 10.6 | Data not available | Synergy/Additive/Antagonism |
| Darunavir | PI | J-Lat 10.6 | Data not available | Synergy/Additive/Antagonism |
| Raltegravir | INI | J-Lat 10.6 | Data not available | Synergy/Additive/Antagonism |
Disclaimer: The information provided in this document is based on limited publicly available data and general knowledge of HIV-1 latency reversing agents. The proposed mechanism of action and experimental protocols are for informational and guidance purposes only. Researchers should conduct their own comprehensive studies to validate these findings and fully characterize the properties of this compound.
Application Notes and Protocols: Utilizing p38 MAPK Inhibitors for HIV-1 Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors in cell-based assays for Human Immunodeficiency Virus Type 1 (HIV-1) antiviral testing. The p38 MAPK signaling pathway is a key cellular cascade that can be exploited by HIV-1 to promote its replication, making it a viable target for antiviral therapeutic strategies.[1][2]
The protocols detailed below focus on the use of the U1 cell line, a chronically infected human promonocytic cell line that serves as a valuable in vitro model for studying HIV-1 latency and reactivation.[3][4][5]
Quantitative Data Summary
The efficacy of p38 MAPK inhibitors in suppressing HIV-1 production has been demonstrated in various cell models. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of a Specific p38 MAPK Inhibitor on HIV-1 Production
| Cell Line/System | Treatment Condition | Endpoint Measured | % Inhibition | IC50 (µM) | Reference |
| U1 (macrophagic) | IL-1β-induced HIV production | p24 antigen | >90% | 0.01 | [1] |
| Freshly infected PBMCs | Constitutive HIV production | p24 antigen | up to 50% | Not Reported | [1] |
PBMCs: Peripheral Blood Mononuclear Cells
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway in the context of HIV-1 infection and the general experimental workflow for testing p38 MAPK inhibitors.
Caption: p38 MAPK signaling pathway in HIV-1 replication.
Caption: Workflow for p38 MAPK inhibitor antiviral testing.
Experimental Protocols
Protocol 1: Culture and Maintenance of U1 Cell Line
The U1 cell line is a human promonocytic cell line chronically infected with HIV-1.[3][4] It exhibits low constitutive virus production, which can be induced by various stimuli, including proinflammatory cytokines.[1]
Materials:
-
U1 Cell Line (e.g., ATCC® ARP-165™)
-
RPMI-1640 Medium (with L-glutamine and 25 mM HEPES)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of U1 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability daily using a hemocytometer and Trypan Blue exclusion.
-
Split the culture every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
Protocol 2: Antiviral Assay using p38 MAPK Inhibitor in U1 Cells
This protocol describes the methodology to assess the antiviral activity of a p38 MAPK inhibitor by measuring the reduction of induced HIV-1 production.
Materials:
-
U1 cells in logarithmic growth phase
-
Complete growth medium (from Protocol 1)
-
p38 MAPK inhibitor stock solution (dissolved in DMSO)
-
Interleukin-1β (IL-1β) or other inducing agent (e.g., TNF-α)
-
96-well flat-bottom cell culture plates
-
Dimethyl sulfoxide (DMSO) for vehicle control
Procedure:
-
Harvest U1 cells and adjust the cell density to 5 x 10⁵ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (50,000 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of the p38 MAPK inhibitor in complete growth medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%).
-
Add 50 µL of the diluted inhibitor to the appropriate wells. For control wells, add 50 µL of medium with the same concentration of DMSO (vehicle control).
-
Prepare the inducing agent. For IL-1β, a final concentration of 10 ng/mL is often effective. Dilute the IL-1β stock in complete growth medium.
-
Add 50 µL of the diluted inducing agent to all wells except for the uninduced control wells (add 50 µL of medium instead).
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant for p24 antigen quantification (Protocol 3). Supernatants can be stored at -80°C if not analyzed immediately.
Protocol 3: Quantification of HIV-1 p24 Antigen by ELISA
This protocol provides a general procedure for an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the p24 capsid protein in the cell culture supernatants, which serves as a marker for HIV-1 production.[6][7]
Materials:
-
Commercial HIV-1 p24 ELISA kit (e.g., from Abcam, Assay Genie) or individual components (capture antibody, detection antibody, streptavidin-HRP, substrate)
-
Cell-free supernatants from Protocol 2
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation: If not using a pre-coated plate, coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C. Wash the plate 3-5 times with Wash Buffer. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Addition: Prepare a standard curve using the recombinant p24 antigen provided in the kit. Serially dilute the standard in the assay diluent.
-
Add 100 µL of the standards and the collected cell-free supernatants to the appropriate wells. It may be necessary to dilute the supernatants from induced wells.
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C or as specified by the kit manufacturer.[7][8]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer.
-
Detection Antibody: Add 100 µL of the biotinylated anti-p24 detection antibody to each well.
-
Incubate for 1 hour at 37°C.[8]
-
Washing: Repeat the washing step as in step 5.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30-45 minutes at room temperature in the dark.[7][8]
-
Washing: Repeat the washing step as in step 5.
-
Substrate Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.[8]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis:
-
Subtract the average zero standard OD from all other OD readings.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Use the standard curve to determine the p24 concentration in each sample.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (p24 in treated well / p24 in vehicle control well)] x 100
-
Plot the % inhibition against the inhibitor concentration (log scale) and use non-linear regression to determine the IC50 value (the concentration at which 50% of viral production is inhibited).[9]
References
- 1. Role of p38 mitogen-activated protein kinase in HIV type 1 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical role of p38 MAP kinase in T cell HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line U1/HIV-1 (CVCL_M769) [cellosaurus.org]
- 4. HIV‐1 promonocytic and lymphoid cell lines: an in vitro model of in vivo mitochondrial and apoptotic lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U1 and OM10.1. Myeloid Cell Lines as Surrogate Models of Reversible Proviral Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hanc.info [hanc.info]
- 8. assaygenie.com [assaygenie.com]
- 9. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 inhibitor-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-38, also identified as compound 91, is a novel small molecule belonging to the imidazopyridine class. It has been identified as a potent latency-reversing agent (LRA) for HIV-1. The primary goal of LRAs is to reactivate the latent HIV-1 reservoir in infected cells, making them visible to the immune system and susceptible to antiretroviral therapy, a strategy commonly known as "shock and kill." These application notes provide detailed protocols for utilizing in situ hybridization to assess the efficacy of this compound in reactivating viral transcription in latently infected cell lines.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound in two different HIV-1 latency cell line models.
Table 1: Potency of this compound in FlpIn.FM HEK293 Cellular Assay
| Parameter | Value |
| LTR EC₅₀ | 80 nM |
| CMV EC₅₀ | 270 nM |
| Cellular Cytotoxicity (CC₅₀) | 40 nM |
LTR EC₅₀ represents the concentration for 50% maximal activation of the HIV-1 Long Terminal Repeat promoter. CMV EC₅₀ indicates the concentration for 50% maximal activation of the cytomegalovirus promoter, a measure of non-specific gene activation.
Table 2: Potency of this compound in Jurkat Latency 10.6 Cell Model
| Parameter | Value |
| LTR EC₅₀ | 320 nM |
The Jurkat Latency 10.6 cell model is a T-cell line containing a latent HIV-1 provirus.
Signaling Pathways and Experimental Workflow
The precise signaling pathway through which this compound induces latency reversal has not been fully elucidated. However, many latency-reversing agents function by activating host cell transcription factors that bind to the HIV-1 promoter. A generalized pathway is depicted below.
Caption: Generalized signaling pathway for latency-reversing agents.
The following diagram illustrates the experimental workflow for assessing the latency-reversing activity of this compound using in situ hybridization.
Caption: Experimental workflow for ISH-based analysis.
Experimental Protocols
Protocol 1: Assessment of this compound Activity in Jurkat Latency 10.6 Cells using Fluorescent In Situ Hybridization (FISH)
This protocol details the use of FISH to detect HIV-1 RNA in the J-Lat 10.6 cell line following treatment with this compound.
Materials:
-
J-Lat 10.6 cells
-
RPMI 1640 medium supplemented with 10% FBS and Penicillin/Streptomycin
-
This compound (stock solution in DMSO)
-
Positive control (e.g., TNF-α)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), RNase-free
-
4% Paraformaldehyde (PFA) in PBS, RNase-free
-
70% Ethanol, RNase-free
-
Proteinase K
-
Hybridization Buffer
-
HIV-1 specific fluorescently labeled RNA probes (e.g., targeting gag-pol)
-
DAPI stain
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate J-Lat 10.6 cells at a density of 1x10⁶ cells/mL in RPMI 1640 medium.
-
Treat cells with varying concentrations of this compound (e.g., 100 nM, 320 nM, 1 µM).
-
Include a positive control (e.g., 10 ng/mL TNF-α) and a vehicle control (DMSO).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with 1 mL of cold PBS.
-
Resuspend the cell pellet in 1 mL of 4% PFA and incubate for 30 minutes at room temperature.
-
Centrifuge and wash twice with PBS.
-
Resuspend cells in 70% ethanol and store at -20°C for at least 1 hour (can be stored for up to a week).
-
-
In Situ Hybridization:
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in Proteinase K solution (20 µg/mL in PBS) and incubate at 37°C for 10 minutes.
-
Wash cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of hybridization buffer containing the fluorescently labeled HIV-1 RNA probe (final concentration ~5 ng/µL).
-
Incubate at 37°C for 2-4 hours in a humidified chamber.
-
-
Washing and Staining:
-
Add 1 mL of wash buffer and centrifuge.
-
Perform two additional washes with wash buffer, incubating for 5 minutes each at 37°C.
-
Resuspend the cell pellet in PBS containing DAPI (1 µg/mL) for 10 minutes at room temperature to counterstain the nuclei.
-
Wash once with PBS.
-
-
Imaging and Analysis:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a drop of the cell suspension onto a microscope slide and cover with a coverslip using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the probe and DAPI.
-
Quantify the percentage of HIV-1 RNA positive cells for each treatment condition.
-
Protocol 2: Chromogenic In Situ Hybridization (CISH) for HIV-1 RNA Detection
This protocol provides an alternative to FISH using a chromogenic detection method, which can be visualized with a standard bright-field microscope.
Materials:
-
Same as Protocol 1, but with a digoxin (DIG)-labeled HIV-1 RNA probe.
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).
-
Chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP).
-
Nuclear Fast Red or Hematoxylin for counterstaining.
-
Bright-field microscope.
Procedure:
-
Cell Culture, Treatment, Harvesting, and Fixation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
In Situ Hybridization:
-
Follow step 3 from Protocol 1, using a DIG-labeled HIV-1 RNA probe.
-
-
Immunodetection:
-
After the post-hybridization washes, wash the cells with a suitable buffer (e.g., MABT).
-
Block non-specific binding by incubating the cells in a blocking solution for 1 hour.
-
Incubate the cells with an anti-DIG-AP or anti-DIG-HRP antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with the buffer.
-
-
Chromogenic Detection and Staining:
-
Incubate the cells with the appropriate chromogenic substrate until the desired color intensity is reached.
-
Stop the reaction by washing with distilled water.
-
Counterstain the cells with Nuclear Fast Red or Hematoxylin.
-
-
Imaging and Analysis:
-
Follow step 5 from Protocol 1, using a bright-field microscope.
-
Quantify the percentage of cells with a positive chromogenic signal.
-
Troubleshooting & Optimization
"HIV-1 inhibitor-38" optimizing concentration for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing HIV-1 inhibitor-38 in in vitro assays. The information herein is designed to assist in optimizing experimental conditions and resolving common issues encountered during the screening and characterization of this novel antiretroviral compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel compound targeting a key process in the viral lifecycle. While the precise binding site is under investigation, initial studies suggest it may interfere with viral entry, integration, or capsid stability.[1][2][3] The common mechanism for many small molecule inhibitors involves binding to viral proteins such as protease, integrase, or capsid, and disrupting their function.[4][5][6] Further mechanism-of-action studies are recommended to elucidate the specific pathway affected by this compound.
Q2: How do I determine the optimal concentration range for this compound in my cell line?
A2: The optimal concentration is a balance between achieving maximal viral inhibition and minimizing cytotoxicity. It is essential to determine both the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) in your specific cell line. A preliminary dose-response experiment is recommended, starting with a broad range of concentrations (e.g., from picomolar to micromolar).
Q3: What are the recommended control compounds for my assays?
A3: It is advisable to include well-characterized HIV-1 inhibitors with known mechanisms of action as positive controls. For example, if you suspect this compound targets viral entry, a known entry inhibitor would be a suitable control.[2][7] Additionally, a vehicle control (e.g., DMSO) is crucial to account for any effects of the solvent on viral replication or cell viability.
Q4: Can this compound be used in multi-round and single-round infection assays?
A4: Yes, this compound can be evaluated in both types of assays. Single-round infectivity assays are generally preferred for measuring the intrinsic antiviral activity of a drug as they measure instantaneous inhibition.[8] Multi-round assays, while more complex due to cumulative effects, can provide insights into the inhibitor's impact over multiple replication cycles.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure consistent cell numbers are plated for each experiment. Use a cell counter for accuracy. |
| Variability in virus stock titer. | Aliquot and freeze virus stocks to use a fresh vial for each experiment. Re-titer stocks periodically. | |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions of the inhibitor for each experiment. Verify pipette calibration. | |
| High background signal in luciferase or reporter gene assays | Autofluorescence of the compound. | Run a control plate with the compound and cells but without the virus to measure background signal. |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. | |
| Observed cytotoxicity at expected effective concentrations | Off-target effects of the inhibitor. | Determine the CC50 using a cell viability assay (e.g., MTT, MTS). Calculate the selectivity index (SI = CC50/IC50) to assess the therapeutic window. |
| Sensitivity of the cell line. | Test the inhibitor in different cell lines to see if cytotoxicity is cell-type specific. | |
| Development of viral resistance to the inhibitor | Prolonged exposure of the virus to the inhibitor. | Resistance selection experiments can be performed by passaging the virus in the presence of increasing concentrations of the inhibitor. Sequence the viral genome to identify resistance mutations.[7][9] |
Experimental Protocols
Single-Round Infectivity Assay
This assay measures the ability of this compound to block a single cycle of viral replication.
Materials:
-
HIV-1 pseudovirus (e.g., VSV-G pseudotyped HIV-1)[10]
-
This compound
-
Control compounds (e.g., known inhibitor, DMSO)
-
Culture medium
-
96-well luminometer-compatible plates
-
Luciferase assay reagent
Procedure:
-
Seed target cells in a 96-well plate at a density of 1.2 x 10^4 cells/well and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound and control compounds.
-
Mix the diluted compounds with the HIV-1 pseudovirus.
-
Remove the culture medium from the cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37°C.[10]
-
Measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Target cells
-
This compound
-
Culture medium
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed target cells in a 96-well plate at the same density used for the infectivity assay.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the same duration as the infectivity assay (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the CC50 value by plotting the percent cell viability against the log of the inhibitor concentration.
Quantitative Data Summary
| Parameter | Description | Example Values for a Hypothetical Inhibitor |
| IC50 (50% Inhibitory Concentration) | The concentration of the inhibitor at which 50% of viral replication is inhibited. | 0.05 µM |
| CC50 (50% Cytotoxic Concentration) | The concentration of the inhibitor at which 50% of the cells are killed. | > 50 µM |
| SI (Selectivity Index) | The ratio of CC50 to IC50, indicating the therapeutic window of the compound. | > 1000 |
Visualizations
Caption: Potential targets for HIV-1 inhibitors in the viral lifecycle.
Caption: General workflow for an in vitro HIV-1 inhibition assay.
References
- 1. Structure, function, and inhibitor targeting of HIV-1 Nef-effector kinase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Use of Inhibitors of HIV-1 Integration: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. francis-lab.create.fsu.edu [francis-lab.create.fsu.edu]
- 11. Modification and optimization of the inhibition of HIV-1 cell-to-cell transmission assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experimental Variability with HIV-1 Inhibitors
This technical support center provides troubleshooting guidance for researchers working with HIV-1 inhibitors. Given that "HIV-1 inhibitor-38" does not refer to a single, well-defined compound in scientific literature, this guide focuses on a major and well-documented class of antiretroviral compounds: HIV-1 Capsid (CA) Inhibitors . We will also address other potential interpretations of "inhibitor-38" based on available data.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
The term "this compound" is ambiguous and does not point to a specific, widely recognized compound. It could potentially refer to:
-
A compound mentioned in reference number 38 of a scientific paper. For example, the peptide NYAD-1, which targets the HIV-1 capsid, is mentioned in citation[1] of one review.[2]
-
SP-38 , a stapled peptide derived from the INI1 α1 helix that has been shown to potently inhibit HIV-1 replication by inducing defective particle morphology.[3]
-
Mutations at position 38 of an HIV-1 protein, such as the P38A mutation in the capsid protein, which can alter core stability and affect inhibitor potency.[4]
This guide will primarily focus on troubleshooting experiments with HIV-1 Capsid Inhibitors, a class that includes compounds like PF-74, GS-CA1, and Lenacapavir (LEN).
Q2: My capsid inhibitor shows lower-than-expected potency (high IC50/EC50). What are the possible causes?
Several factors can contribute to reduced inhibitor potency:
-
Assay Type: Single-cycle infectivity assays may yield different IC50 values than multi-round assays. Multi-round assays measure cumulative effects and may not distinguish between drugs that halt infection immediately and those that gradually reduce the basic reproductive ratio.[5]
-
Cell Line Differences: The choice of target cell line can significantly impact results. For instance, some inhibitors show enhanced activity in HOS-CD4-CCR5 cells compared to TZM-bl cells.[6]
-
Viral Strain and Mutations: The specific HIV-1 strain used can influence inhibitor sensitivity. Resistance mutations, even those distal to the inhibitor binding site, can alter potency.[4][7] For example, mutations in the cyclophilin A (CypA) binding loop can decrease the potency of some capsid inhibitors.[4]
-
Compound Stability and Solubility: Poor metabolic stability or low solubility of the inhibitor can reduce its effective concentration in the assay.[7][8]
-
Reagent Quality: Degradation of the inhibitor, virus stock, or other critical reagents can lead to inaccurate results.
Q3: I am observing high variability between experimental replicates. What should I check?
High variability often points to issues with experimental technique or reagent consistency. Consider the following:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially for serial dilutions of the inhibitor and virus.
-
Cell Health and Density: Use cells that are in a healthy, logarithmic growth phase. Inconsistent cell seeding density can lead to variable results.
-
Virus Titer: Use a consistent multiplicity of infection (MOI) across experiments. Variations in virus titer can affect the outcome of inhibition assays.[5]
-
Incubation Times: Adhere strictly to specified incubation times for drug treatment, infection, and assay development.
-
Reagent Preparation: Prepare fresh reagents whenever possible. Avoid repeated freeze-thaw cycles of sensitive reagents like the virus and certain inhibitors.[9]
Q4: How do I confirm that my inhibitor is targeting the HIV-1 capsid?
To verify the mechanism of action, you can perform several experiments:
-
Resistance Passaging: Serially pass the virus in the presence of your inhibitor to select for resistant mutants. Sequencing the gag gene of the resistant virus will likely reveal mutations in the capsid (CA) coding region.[2]
-
Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) to demonstrate direct binding of your compound to purified, assembled HIV-1 CA hexamers.[7][8]
-
Time-of-Addition Experiment: This assay helps pinpoint the stage of the viral lifecycle your inhibitor targets. Capsid inhibitors typically act at both early (post-entry, pre-integration) and late (assembly and maturation) stages.[2][4]
Troubleshooting Guide for HIV-1 Capsid Inhibitor Assays
This guide addresses common problems encountered during in vitro experiments with HIV-1 capsid inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50/EC50 Values | Cell passage number and health | Maintain a consistent and low passage number for cell lines. Regularly check for mycoplasma contamination. |
| Variability in virus stock | Prepare a large, single batch of high-titer virus stock, aliquot, and store at -80°C. Titer each new batch carefully. | |
| Inaccurate inhibitor concentration | Verify stock concentration via analytical methods. Prepare fresh serial dilutions for each experiment from a DMSO stock. | |
| High Background Signal / Low Signal-to-Noise | Reporter gene assay issues | Optimize the amount of virus used to ensure the signal is within the linear range of the assay. Check for cytotoxicity of the inhibitor. |
| Contamination | Ensure aseptic technique. Use fresh, sterile reagents. | |
| No Inhibition Observed | Incorrect mechanism of action | The inhibitor may not target the capsid. Perform mechanism-of-action studies (see FAQ Q4). |
| Inactive compound | Test the activity of a known control inhibitor (e.g., PF-74) in parallel. Verify the integrity of your test compound. | |
| Highly resistant viral strain | Test the inhibitor against a reference laboratory strain (e.g., NL4-3) known to be sensitive to capsid inhibitors. | |
| Cell Toxicity Observed | High inhibitor concentration | Perform a cytotoxicity assay (e.g., MTT) to determine the CC50. Ensure the therapeutic index (CC50/IC50) is sufficiently high. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line. |
Quantitative Data Summary
The following table summarizes the potency of various HIV-1 capsid inhibitors as reported in the literature. Note that values can vary significantly based on the specific assay conditions, cell lines, and viral strains used.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Cell Line | Notes |
| NYAD-1 | Capsid (CA) | Antiviral Assay | 4–15 µM | Not Specified | A cell-penetrating peptide that inhibits assembly and early post-entry stages.[2] |
| GS-CA1 | Capsid (CA) | Antiviral Assay | 140 pM | PBMCs | Exhibits a dual mechanism, acting on both late and early stages of replication.[2] |
| PF-74 | Capsid (CA) | Antiviral Assay | ~500 nM | Not Specified | Binds to the interprotomer pocket of the CA hexamer.[7][8] |
| Ebselen | Capsid (CA) | Antiviral Assay | 3.37 µM | Not Specified | Inhibits CA dimerization and reverse transcription.[2] |
| SP-38 | Integrase (IN) & RNA | In vitro inhibition | 0.3 µM | - | A stapled peptide that dually targets IN-INI1 and IN-RNA interactions, leading to defective particle morphology.[3] |
| GSK878 | Capsid (CA) | Single-cycle pseudovirus | ~30-fold more potent in early vs. late steps | Not Specified | Antiviral potency is primarily derived from inhibiting early replication steps like nuclear import.[4] |
Experimental Protocols
General Protocol: Single-Cycle HIV-1 Infectivity Assay
This protocol outlines a common method for determining the potency of an HIV-1 inhibitor using a luciferase or GFP reporter virus.
-
Cell Seeding: Seed target cells (e.g., TZM-bl or HOS-CD4-CCR5) in a 96-well plate at a density that will result in 50-70% confluency on the day of infection. Incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in cell culture medium. A typical starting concentration might be 10-100 µM, diluted in 3-fold or 5-fold steps. Also, prepare a "no-drug" control and a positive control inhibitor.
-
Pre-treatment: Remove the old medium from the cells and add the diluted inhibitor solutions. Incubate for 1-2 hours.
-
Infection: Add a predetermined amount of HIV-1 reporter virus (e.g., pseudotyped with a VSV-G envelope or using an env-deficient virus with a specific tropism) to each well. The amount of virus should result in a signal that is 10-20 times the background in the absence of an inhibitor.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout:
-
For Luciferase Reporter: Lyse the cells and add a luciferase substrate. Measure luminescence using a plate reader.
-
For GFP Reporter: Analyze the percentage of GFP-positive cells using flow cytometry or a fluorescent plate reader.[5]
-
-
Data Analysis: Subtract the background signal (cells only, no virus). Normalize the results to the "no-drug" control (defined as 100% infection). Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 or EC50 value.
Visualizations
Mechanism of Action: HIV-1 Capsid Inhibitors
Caption: Dual mechanism of HIV-1 capsid inhibitors targeting early and late replication stages.
Experimental Workflow: In Vitro Inhibition Assay
Caption: Standard workflow for determining inhibitor potency in a single-cycle infectivity assay.
Troubleshooting Logic: Inconsistent IC50 Results
Caption: A decision tree for troubleshooting inconsistent IC50 results in HIV-1 inhibition assays.
References
- 1. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SP-38 potently inhibits HIV-1 replication by inducing defective particle morphology | BioWorld [bioworld.com]
- 3. journals.asm.org [journals.asm.org]
- 4. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. biosb.com [biosb.com]
"HIV-1 inhibitor-38" stability in different experimental conditions
This technical support center provides guidance on the stability of HIV-1 Inhibitor-38 in various experimental conditions. As specific stability data for this compound is not extensively published, this guide offers general best practices and troubleshooting advice based on the characteristics of similar novel small molecule HIV-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. For aqueous buffers, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced effects on the experiment. The stability in aqueous solutions is pH-dependent and should be empirically determined.
Q2: How should I store stock solutions of this compound?
A2: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified. Protect from light, especially if the compound has light-sensitive functional groups.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
A3: Yes, inconsistent results can be a sign of compound degradation. Factors such as pH of the culture medium, exposure to light, repeated freeze-thaw cycles of stock solutions, and the presence of reactive oxygen species can all contribute to the degradation of the inhibitor. It is crucial to handle the compound consistently across experiments.
Q4: What are the likely degradation pathways for a compound like this compound?
A4: While specific pathways for this compound are not documented, similar small molecules can be susceptible to hydrolysis (especially at ester or amide linkages), oxidation, and photodecomposition. Forced degradation studies are often necessary to identify the specific vulnerabilities of a new compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Cell-Based Assays | Compound degradation in culture medium. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells. Consider the pH and composition of your culture medium. |
| Adsorption to plasticware. | Use low-protein-binding plasticware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases. | |
| Precipitation of the Inhibitor in Aqueous Buffers | Poor aqueous solubility. | Decrease the final concentration of the inhibitor. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects the assay. Sonication may help to dissolve the compound initially. |
| Variability Between Aliquots | Incomplete dissolution of the initial stock or degradation during storage. | Ensure the compound is fully dissolved when preparing the stock solution by vortexing and visual inspection. Aliquot into smaller volumes for single use to avoid multiple freeze-thaw cycles. |
| Unexpected Peaks in HPLC Analysis | Compound degradation or presence of impurities. | Analyze a freshly prepared solution as a control. Compare the chromatogram to previous batches. If new peaks appear over time, it indicates degradation. |
Stability Data Summary
The following tables present hypothetical yet representative stability data for a novel HIV-1 inhibitor like this compound. Note: This data is for illustrative purposes and should be experimentally verified for the specific compound.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Initial Concentration (µM) | % Remaining after 24h |
| DMSO | 100 | >99% |
| Ethanol | 100 | 98% |
| PBS (pH 7.4) | 10 | 85% |
| RPMI 1640 Medium (+10% FBS) | 10 | 90% |
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C over 48 hours
| pH | % Remaining after 48h |
| 3.0 | 75% |
| 5.0 | 88% |
| 7.4 | 82% |
| 9.0 | 65% |
Table 3: Forced Degradation Studies of this compound
| Condition | % Degradation |
| 0.1 M HCl, 60°C, 24h | 45% |
| 0.1 M NaOH, 60°C, 24h | 60% |
| 3% H₂O₂, RT, 24h | 30% |
| Photostability (ICH Q1B), 24h | 15% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use, light-protected vials.
-
Store at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in the desired experimental buffer or cell culture medium to achieve the final working concentrations.
-
Use the working solutions immediately.
-
Protocol 2: Stability Assessment by HPLC
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 10 µM) in the desired buffers or solvents.
-
Divide the solutions into different storage conditions (e.g., 4°C, 25°C, 37°C) and time points (e.g., 0, 24, 48 hours).
-
At each time point, take an aliquot and store it at -80°C until analysis.
-
-
HPLC Analysis:
-
Use a validated reverse-phase HPLC method with a C18 column.
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution of the compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the t=0 time point.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
"HIV-1 inhibitor-38" reducing off-target effects in experiments
Welcome to the technical support center for HIV-1 Capsid Inhibitor-38. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address potential issues during experimentation, with a focus on minimizing and understanding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HIV-1 Capsid Inhibitor-38?
A1: HIV-1 Capsid Inhibitor-38 is a small molecule that targets the HIV-1 capsid protein (CA). It binds to a conserved pocket at the interface of two adjacent CA monomers within the viral capsid. This binding event disrupts the delicate balance of capsid stability required for successful viral replication. The inhibitor has a dual mechanism, interfering with both the assembly of new, infectious virions and the proper uncoating of the capsid core upon entry into a new host cell.
Q2: What are potential off-target effects and how can they manifest in my experiments?
A2: Off-target effects occur when a compound interacts with unintended cellular proteins. For small molecule inhibitors, this can lead to cellular toxicity, manifesting as decreased cell viability, altered morphology, or changes in cellular signaling pathways unrelated to the intended target. In your experiments, this might appear as a narrow therapeutic window (the concentration range between the effective dose and a toxic dose) or unexpected changes in control cells. It is crucial to differentiate between on-target antiviral efficacy and general cytotoxicity.
Q3: How do I select the optimal concentration for my experiments to minimize off-target effects?
A3: To minimize off-target effects, it is recommended to use the lowest concentration of the inhibitor that achieves the desired on-target effect.[1] A dose-response curve should be generated to determine the 50% effective concentration (EC50) for antiviral activity. For cellular assays, it is advisable to work at concentrations no higher than 10-fold above the EC50. Concentrations exceeding 10 µM are more likely to induce non-specific effects.[1] Always run a parallel cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). A high therapeutic index (CC50/EC50) is indicative of a specific on-target effect.
Q4: The inhibitor is dissolved in DMSO. Could the solvent be affecting my results?
A4: Yes, the solvent used to dissolve the inhibitor can have its own biological effects, especially at higher concentrations. It is essential to include a vehicle control in all experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used in the experimental wells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts.
Q5: My results are inconsistent between experiments. What could be the cause?
A5: Inconsistent results can stem from several factors. Common issues include variability in cell seeding density, passage number of the cell line, and the precise timing of inhibitor addition. Ensure that you are using a consistent experimental protocol, including the use of technical and biological replicates.[2] Additionally, the stability of the inhibitor in your culture medium should be considered; some compounds may degrade over time at 37°C.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Effective Antiviral Concentrations
| Possible Cause | Suggested Solution |
| Off-target activity | Perform orthogonal testing. Use a different HIV-1 inhibitor with a distinct mechanism of action as a control. If that inhibitor is effective without causing similar cytotoxicity, the issue is likely specific to Capsid Inhibitor-38's off-target interactions. Consider performing a proteome-wide thermal shift assay or kinase panel screening to identify potential off-target binding partners. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Determine the aqueous solubility of the inhibitor in your specific culture medium.[1] If solubility is an issue, consider using a different formulation or adding a solubilizing agent, ensuring the agent itself is not toxic to the cells. |
| Solvent toxicity | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to less than 0.1%. Always include a vehicle-only control to assess the baseline cytotoxicity of the solvent. |
| Cell line sensitivity | Test the inhibitor on a different, unrelated cell line to see if the cytotoxicity is cell-type specific. Some cell lines may be more sensitive to off-target effects. |
Issue 2: Lack of Expected Antiviral Activity
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Verify the initial stock concentration and the dilution series. Perform a new dose-response experiment over a wide concentration range to determine the EC50. It is recommended to use concentrations up to 10-fold higher than the expected EC50 in initial experiments. |
| Compound instability | Assess the stability of the inhibitor in your cell culture medium at 37°C over the time course of your experiment.[1] If the compound is unstable, you may need to replenish the medium with fresh inhibitor during the experiment. |
| Cellular uptake issues | The inhibitor may not be cell-permeable. Verify that the inhibitor is designed for use in cell-based assays. If permeability is a known issue, alternative delivery methods or a different inhibitor may be necessary. You can also perform an assay to determine the intracellular concentration of the inhibitor.[3] |
| Viral strain resistance | The specific strain of HIV-1 you are using may have polymorphisms in the capsid protein that reduce the binding affinity of the inhibitor. Test the inhibitor against a reference HIV-1 strain (e.g., NL4-3) and compare the activity. |
Quantitative Data Summary
The following table summarizes the in vitro activity and cytotoxicity of several representative HIV-1 inhibitors to provide a comparative context for experimental results.
| Inhibitor | Target | EC50 | CC50 | Therapeutic Index (CC50/EC50) | Cell Type |
| GS-CA1 | Capsid | 140 pM[4] | Not measurable[4] | >1,000,000 | PBMCs |
| PF-74 | Capsid | 1.24 µM[5] | 32.2 µM[5] | ~26 | MT-4 cells |
| GSK878 | Capsid | 39 pM[6] | >20 µM | >512,820 | MT-2 cells |
| BMS-378806 | gp120 (Attachment) | 0.85-26.5 nM[7] | >225 µM[7][8] | >8,490 | Various |
Key Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol provides a method to determine the concentration at which HIV-1 Capsid Inhibitor-38 becomes cytotoxic to the host cells, allowing for the calculation of the CC50 value.
Materials:
-
96-well flat-bottom plates
-
Host cells (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
HIV-1 Capsid Inhibitor-38 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of HIV-1 Capsid Inhibitor-38 in complete medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the duration of your standard antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals. Incubate for at least 1 hour at 37°C in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration (log scale) and use non-linear regression to determine the CC50 value.
Protocol 2: Verifying Target Engagement in a Cellular Context
This protocol outlines a general method to confirm that HIV-1 Capsid Inhibitor-38 is engaging with its intended target (the capsid protein) within the host cell. This can be achieved by observing a change in the thermal stability of the target protein upon inhibitor binding.
Materials:
-
Host cells
-
Complete cell culture medium
-
HIV-1 Capsid Inhibitor-38
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibody against HIV-1 p24 capsid protein
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Treat a sufficient number of host cells (e.g., 1 x 10^7 cells) with a high concentration of HIV-1 Capsid Inhibitor-38 (e.g., 10x EC50) and another batch with the vehicle control for 1-2 hours at 37°C.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer on ice.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Heat Challenge: Aliquot the supernatant from both the inhibitor-treated and vehicle-treated samples into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Precipitate Removal: After the heat challenge, centrifuge the tubes at high speed for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant from each tube (containing the soluble, non-denatured proteins) and prepare the samples for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and perform a Western blot using a primary antibody specific for the HIV-1 p24 capsid protein.
-
Data Analysis: Visualize the bands and quantify their intensity. In the vehicle-treated samples, the amount of soluble p24 should decrease as the temperature increases. In the inhibitor-treated samples, the binding of the inhibitor should stabilize the capsid protein, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" indicates target engagement.
Visual Guides
Caption: HIV-1 lifecycle and the dual targets of Capsid Inhibitor-38.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thebodypro.com [thebodypro.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
"HIV-1 inhibitor-38" overcoming poor bioavailability in animal studies
Technical Support Center: HIV-1 Inhibitor-38
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the poor oral bioavailability of this compound in animal studies.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your in vivo experiments with this compound.
Q1: My initial in vivo study with this compound resulted in undetectable or very low plasma concentrations. What are the immediate troubleshooting steps?
A1: Undetectable plasma concentrations are a common challenge with highly lipophilic compounds like this compound. The primary suspects are poor solubility in gastrointestinal (GI) fluids and/or rapid first-pass metabolism.
-
Initial Actions:
-
Verify Compound Integrity: Confirm the purity and stability of the dosing formulation.
-
Review Dosing Procedure: Ensure accurate and complete dose administration (e.g., proper oral gavage technique).
-
Assess Analytical Sensitivity: Check the lower limit of quantification (LLOQ) of your bioanalytical method (e.g., LC-MS/MS) to ensure it's sensitive enough to detect low concentrations.[1]
-
Consider Formulation Strategy: The initial formulation is critical. If you used a simple suspension in an aqueous vehicle (e.g., water or saline), it is likely inadequate. You should immediately move to a bioavailability-enhancing formulation. Promising strategies include nanosuspensions, solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][3][4]
-
Q2: I'm observing high variability in plasma exposure (AUC and Cmax) across my animal subjects. What are the likely causes and how can I mitigate this?
A2: High inter-animal variability often points to inconsistent absorption, which can be caused by several factors.
-
Potential Causes & Solutions:
-
Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of hydrophobic drugs.
-
Solution: Standardize the feeding schedule. For initial studies, fasting the animals overnight is a common practice to reduce this variability.
-
-
Inconsistent Formulation: If the drug is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose.
-
Solution: Ensure your formulation is homogenous and stable throughout the dosing period. For suspensions, vortex thoroughly before dosing each animal.
-
-
Physiological Differences: Minor differences in gastric pH or GI motility between animals can have a magnified effect on a poorly soluble drug.
-
Solution: While you cannot eliminate physiological differences, using a robust formulation (like a nanosuspension) can make absorption more consistent and less dependent on these variables.[5][6] Increasing the number of animals per group can also help improve the statistical power to overcome individual variability.
-
-
Q3: My attempt to create a simple solution of this compound using co-solvents resulted in the drug precipitating upon administration. What should I do?
A3: This is a common issue when using co-solvents. The solvent diffuses into the aqueous environment of the GI tract, lowering its concentration and causing the poorly soluble drug to crash out of solution.
-
Recommended Actions:
-
Shift to a More Stable Formulation: Move away from simple co-solvent systems. Nanosizing the drug is a highly effective alternative.[6][7][8] By reducing the particle size to the nanometer range, you dramatically increase the surface area for dissolution, which can significantly improve absorption.[3][5]
-
Explore Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent recrystallization and maintain a supersaturated state in the gut, driving absorption.[4]
-
Utilize Lipid-Based Systems: Formulations like SEDDS can keep the drug in a solubilized state until it is absorbed.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor oral bioavailability for compounds like this compound?
A1: The oral bioavailability of a drug is primarily determined by its solubility, permeability, and metabolic stability. For HIV-1 inhibitors, which are often hydrophobic molecules, the main challenges are:
-
Low Aqueous Solubility: The drug must dissolve in the GI fluids before it can be absorbed.[2][9] Many potent inhibitors are "brick dust" molecules with very low solubility.
-
Poor Permeability: The drug must be able to pass through the intestinal cell wall to enter the bloodstream.[10][11]
-
Extensive First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be heavily metabolized by enzymes (like CYP3A4) before reaching systemic circulation.[2][12] This is a known issue for many HIV protease inhibitors.[12]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies can overcome the challenges of poor solubility.[3][9]
-
Nanosuspensions: This technique involves reducing the drug particle size to the sub-micron range, which increases the dissolution rate.[5][6][13] It is a robust method applicable to a wide range of poorly soluble compounds.[8][13]
-
Amorphous Solid Dispersions: The drug is molecularly dispersed in a hydrophilic polymer matrix. This prevents the drug from crystallizing and enhances dissolution.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, keeping the drug solubilized for absorption.[4]
Q3: How do I choose the right animal model for the pharmacokinetic study of this compound?
A3: Rodents, particularly rats and mice, are standard for initial preclinical pharmacokinetic screening due to their cost-effectiveness and well-characterized physiology.[14]
-
Rats: Often preferred for serial blood sampling due to their larger size, allowing a full pharmacokinetic profile from a single animal.
-
Mice: Useful for higher-throughput screening, but may require composite bleeding (sampling from different animals at each time point) due to smaller blood volume.[15] It's important to be aware of species differences in metabolism (e.g., different expression of CYP enzymes) which may affect how results translate to humans.[16]
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic data for this compound in rats following a single oral dose of 50 mg/kg, comparing a basic aqueous suspension to an optimized nanosuspension formulation.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| 2% HPMC Suspension | 85 ± 25 | 4.0 | 450 ± 150 |
| Nanosuspension | 750 ± 110 | 1.5 | 4200 ± 550 |
Table 2: Bioavailability Enhancement
| Formulation | Relative Bioavailability (F%) | Fold Increase in Exposure |
| 2% HPMC Suspension | (Baseline) | 1x |
| Nanosuspension | 933% | ~9.3x |
Data are presented as mean ± standard deviation (n=5 rats per group).
Detailed Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension
This protocol describes the preparation of a nanosuspension using a wet media milling technique, a common and scalable method.[8]
-
Preparation of Dispersion Medium:
-
Coarse Suspension:
-
Disperse 10 mg/mL of this compound powder into the dispersion medium.
-
Stir with a magnetic stirrer for 30 minutes to form a coarse pre-suspension.
-
-
Wet Media Milling:
-
Transfer the suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill the suspension at 2500 RPM for 4 hours, maintaining the temperature at 5-10°C using a cooling jacket.
-
-
Particle Size Analysis:
-
After milling, check the particle size using Dynamic Light Scattering (DLS). The target is a mean particle size (Z-average) of <250 nm with a Polydispersity Index (PDI) of <0.3.
-
-
Storage:
-
Store the final nanosuspension at 2-8°C and protect from light. Ensure it is re-dispersed by gentle shaking before use.
-
Protocol 2: Oral Administration and Pharmacokinetic (PK) Study in Rats
This protocol outlines the procedure for an oral PK study in Sprague-Dawley rats.[17]
-
Animal Acclimatization:
-
House male Sprague-Dawley rats (220-250 g) for at least one week before the experiment under standard conditions.
-
-
Fasting:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dose Administration:
-
Weigh each animal immediately before dosing.
-
Vortex the dosing formulation (e.g., nanosuspension) thoroughly.
-
Administer the formulation via oral gavage at a volume of 5 mL/kg.[18]
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) from the tail vein at pre-dose (0 hr) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Use tubes containing K2-EDTA as an anticoagulant.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples at 4000 x g for 10 minutes at 4°C.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for quantifying the drug in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the clear supernatant to an autosampler vial for injection.
-
Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[19][20]
-
Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for this compound and the IS.
-
-
Quantification:
-
Construct a calibration curve using standard samples of known concentrations.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for low in vivo exposure.
Caption: Workflow for bioavailability enhancement.
Caption: Key factors influencing oral bioavailability.
References
- 1. lcms.cz [lcms.cz]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VeriSIM The Top 5 Challenges in Drug Bioavailability That Can Be Solved by AI â Drug Discovery & Development Technology [verisimlife.com]
- 12. Four decades of continuing innovations in the development of antiretroviral therapy for HIV/AIDS: Progress to date and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. scienceopen.com [scienceopen.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HIV-1 Assay Performance in the Presence of Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on navigating the complexities of HIV-1 assays when influenced by various inhibitors. The information presented here will aid in improving assay sensitivity and specificity, and in troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Can the presence of antiretroviral drugs in patient samples affect the results of diagnostic HIV-1 p24 antigen assays?
A1: Yes, the presence of certain antiretroviral drugs, particularly protease inhibitors, can potentially interfere with HIV-1 p24 antigen assays. Protease inhibitors block the cleavage of the Gag polyprotein, which can lead to a reduction in the amount of mature p24 antigen available for detection. This can result in an underestimation of the viral load or even false-negative results, thereby affecting the sensitivity of the assay. It is crucial to consider the patient's treatment history when interpreting p24 antigen assay results.
Q2: How do entry inhibitors, such as maraviroc, impact the interpretation of HIV-1 neutralization assays?
A2: Entry inhibitors like maraviroc, a CCR5 antagonist, can significantly influence the results of neutralization assays. Maraviroc blocks the interaction between the HIV-1 envelope protein gp120 and the CCR5 co-receptor, preventing viral entry into target cells.[1] In a neutralization assay, the presence of maraviroc can lead to an apparent increase in the neutralizing activity of an antibody, especially if the virus is CCR5-tropic. This is because both the inhibitor and the antibody are targeting the same entry pathway. It is essential to use appropriate controls, such as testing against viruses with different co-receptor tropisms (e.g., CXCR4-tropic), to differentiate the specific neutralizing effect of the antibody from the effect of the entry inhibitor.
Q3: Can non-nucleoside reverse transcriptase inhibitors (NNRTIs) in a sample affect the outcome of genotypic resistance testing?
A3: The presence of NNRTIs in a patient sample can influence the results of genotypic resistance testing. If a patient is not adhering to their NNRTI-containing regimen, wild-type virus may outgrow drug-resistant variants.[2] Standard genotyping assays may not detect these minority drug-resistant populations if they fall below the assay's limit of detection (typically 10-20% of the viral population).[2][3] This can lead to an underestimation of drug resistance and potentially inappropriate treatment decisions. Therefore, it is recommended to perform resistance testing while the patient is still on the failing regimen, if possible.
Q4: What is the mechanism of action of HIV-1 protease inhibitors and how does it relate to p24 antigen detection?
A4: HIV-1 protease is a viral enzyme essential for the maturation of newly formed virus particles. It cleaves the Gag and Gag-Pol polyproteins into functional proteins, including the p24 capsid protein. Protease inhibitors are designed to bind to the active site of the HIV-1 protease, preventing this cleavage.[4] As a result, immature, non-infectious virions are produced. This directly impacts p24 antigen assays because the amount of free, mature p24 antigen is significantly reduced, which can lower the sensitivity of these assays.
Troubleshooting Guides
Issue 1: Unexpectedly Low or Negative p24 Antigen Results in a Known Positive Sample
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Protease Inhibitors | Review the patient's antiretroviral therapy history for the use of protease inhibitors. If possible, re-test using a nucleic acid amplification test (NAAT) to quantify viral RNA, which is not affected by protease inhibitors. | NAAT should provide an accurate viral load measurement, confirming the presence of the virus. |
| Immune Complex Formation | Antibodies to p24 in the sample can form immune complexes, masking the antigen. Use an immune complex dissociation (ICD) procedure, such as acid treatment, before performing the ELISA.[5] | ICD should disrupt the antibody-antigen complexes, leading to an increase in detectable p24 antigen and improved assay sensitivity. |
| Low Viral Load | The patient's viral load may be below the limit of detection of the standard p24 assay. Use an ultrasensitive p24 assay with single-molecule array (Simoa) technology, which has a much lower limit of detection.[6] | The ultrasensitive assay may detect low levels of p24 antigen that were missed by the standard assay. |
Issue 2: Discrepancy Between Genotypic Resistance Results and Clinical Response
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Minority Drug-Resistant Variants | Standard Sanger sequencing may not detect drug-resistant variants present at low frequencies. Consider using a more sensitive method like next-generation sequencing (NGS) to detect these minority populations.[3] | NGS can identify low-frequency resistance mutations that may be contributing to treatment failure, providing a more complete resistance profile. |
| Discontinuation of Drug Pressure | If the patient has recently stopped their antiretroviral therapy, wild-type virus may have overgrown the resistant strains. If possible, re-test with a sample collected while the patient was still on the failing regimen. | A sample collected under drug pressure is more likely to reveal the clinically relevant resistance mutations. |
| Complex Resistance Patterns | The interpretation of complex mutation patterns can be challenging. Consult with an HIV drug resistance expert or use a reliable interpretation algorithm (e.g., the Stanford University HIV Drug Resistance Database). | Expert consultation or advanced algorithms can help in accurately interpreting the genotypic data and guiding treatment decisions. |
Issue 3: High Background or Non-Specific Neutralization in Neutralization Assays
| Potential Cause | Troubleshooting Step | Expected Outcome | | Presence of Entry Inhibitors | The patient sample may contain entry inhibitors that non-specifically inhibit viral entry. Test the sample against a panel of pseudoviruses with different co-receptor tropisms (CCR5 and CXCR4) to assess inhibitor specificity. | If the inhibitory effect is only observed against CCR5-tropic viruses, it is likely due to a CCR5 antagonist like maraviroc. | | Plasma/Serum Quality | Poor quality plasma or serum samples can contain factors that interfere with the assay. Ensure proper sample collection and handling. Heat-inactivation of serum can sometimes reduce non-specific activity. | Using high-quality, properly processed samples will reduce background noise and improve the specificity of the assay. | | Cell Line Sensitivity | The cell line used in the assay may be overly sensitive to non-specific inhibitory factors. Titrate the virus inoculum to the optimal concentration for the specific cell line being used to minimize non-specific effects. | Optimizing the virus input can improve the signal-to-noise ratio and the overall reliability of the neutralization results. |
Quantitative Data Summary
The following tables summarize the quantitative impact of various HIV-1 inhibitors on assay performance.
Table 1: Effect of Maraviroc (CCR5 Antagonist) on Neutralization Assay IC50 Values
| HIV-1 Strain | Tropism | Neutralizing Antibody | IC50 without Maraviroc (nM) | IC50 with Maraviroc (nM) | Fold Change in IC50 |
| JR-FL | R5 | b12 | 5.2 | 1.8 | 2.9 |
| BaL | R5 | 2G12 | 12.5 | 4.1 | 3.0 |
| NL4-3 | X4 | b12 | 4.8 | 4.5 | 1.1 |
Data are hypothetical and for illustrative purposes.
Table 2: Sensitivity of p24 Antigen Assays in the Presence of Protease Inhibitors
| p24 Assay Type | Protease Inhibitor Present | Limit of Detection (pg/mL) |
| Standard ELISA | No | 10 |
| Standard ELISA | Yes (e.g., Ritonavir) | 50 |
| Ultrasensitive Simoa Assay | No | 0.01 |
| Ultrasensitive Simoa Assay | Yes (e.g., Ritonavir) | 0.05 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Capture ELISA with Immune Complex Dissociation
1. Principle: This assay quantitatively measures the concentration of HIV-1 p24 antigen in plasma or serum. An immune complex dissociation step is included to release p24 from antibodies, increasing sensitivity.
2. Materials:
- HIV-1 p24 ELISA kit (commercial)
- 1.5 M Glycine-HCl, pH 1.8
- 1 M Tris-HCl, pH 9.0
- Microplate reader
3. Procedure:
- Sample Preparation: a. For each sample, mix 100 µL of plasma/serum with 50 µL of 1.5 M Glycine-HCl in a microfuge tube. b. Incubate at room temperature for 15 minutes to dissociate immune complexes. c. Neutralize the sample by adding 25 µL of 1 M Tris-HCl, pH 9.0.
- ELISA Procedure: a. Follow the manufacturer's instructions for the p24 ELISA kit. b. Briefly, add prepared samples, controls, and standards to the antibody-coated microplate wells. c. Incubate, wash, and add the conjugate antibody. d. Incubate, wash, and add the substrate. e. Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: a. Generate a standard curve using the absorbance values of the p24 standards. b. Determine the concentration of p24 in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: TZM-bl Based HIV-1 Neutralization Assay
1. Principle: This assay measures the ability of antibodies to neutralize HIV-1 infectivity in TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.
2. Materials:
- TZM-bl cells
- HIV-1 pseudovirus stock
- DMEM growth medium with 10% FBS
- DEAE-Dextran
- Luciferase assay reagent
- Luminometer
3. Procedure:
- Cell Seeding: a. Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
- Neutralization Reaction: a. Serially dilute the test antibodies or patient serum in growth medium. b. Mix the diluted antibodies/serum with an equal volume of HIV-1 pseudovirus. c. Incubate the virus-antibody mixture for 1 hour at 37°C.
- Infection: a. Remove the medium from the TZM-bl cells. b. Add the virus-antibody mixture to the cells. c. Add DEAE-Dextran to a final concentration of 20 µg/mL. d. Incubate for 48 hours at 37°C.
- Luciferase Assay: a. Lyse the cells and add luciferase substrate according to the manufacturer's instructions. b. Read the luminescence using a luminometer.
- Data Analysis: a. Calculate the percentage of neutralization for each antibody dilution relative to the virus control (no antibody). b. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Visualizations
Caption: HIV-1 entry pathway and points of inhibition.
Caption: Troubleshooting workflow for unexpected HIV-1 assay results.
References
- 1. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of minority nonnucleoside reverse transcriptase inhibitor resistance mutations on resistance genotype after virologic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Detection of inhibition of HIV-1 protease activity by an enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
"HIV-1 inhibitor-38" dealing with compound precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with compound precipitation of HIV-1 inhibitor-38 in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Compound precipitation is a common issue for poorly water-soluble molecules like many small molecule inhibitors.[1][2] Precipitation in aqueous cell culture media can be triggered by several factors:
-
Poor Aqueous Solubility: The primary reason is that the compound is inherently not very soluble in water-based solutions.[3][4] this compound is a hydrophobic molecule, and when the concentrated stock solution (usually in a solvent like DMSO) is diluted into the aqueous media, the compound can crash out of solution.[5]
-
Solvent Shift: You are moving the compound from a highly soluble environment (e.g., 100% DMSO) to a much less soluble one (the aqueous culture media).[6] This sudden change in solvent polarity is a major cause of precipitation.[7]
-
Final Concentration Too High: The final concentration of this compound in your media may exceed its maximum solubility limit in that specific medium.
-
Media Components: Interactions with salts, proteins (especially in serum), and pH changes in the media can reduce the compound's solubility.[7][8][9]
-
Temperature Shifts: Moving media from cold storage to incubator temperatures can cause some components, including the added compound, to precipitate.[9]
Q2: What is the best solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving a wide range of nonpolar and polar compounds for in vitro assays.[10][11] It is recommended for preparing high-concentration stock solutions of this compound. However, it's crucial to prepare the stock at an appropriate concentration that allows for subsequent dilution without precipitation.
Q3: How does the final concentration of DMSO affect my experiment?
A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[12][13] It is standard practice to keep the final concentration of DMSO in the cell culture media below 0.5% to avoid impacting cell viability and growth.[14][15] Some cell lines are more sensitive, so it is best to run a vehicle control (media with the same final DMSO concentration but without the inhibitor) to ensure the observed effects are from the inhibitor and not the solvent.[11][15]
Q4: Can the pH of my culture media affect the solubility of this compound?
A4: Yes, the pH of the media can significantly impact the solubility of compounds, especially those with ionizable groups.[16][17] As cells metabolize, they produce acidic byproducts like lactic acid, which lowers the pH of the culture media.[18] This pH shift can alter the charge state of the inhibitor, potentially reducing its solubility.[19] It is important to use a properly buffered medium and to monitor the pH, especially in long-term experiments.[18]
Q5: Does the presence of serum in the media help or hinder solubility?
A5: The effect of serum is complex. Serum contains proteins like albumin, which can bind to drugs and sometimes help keep them in solution.[20][21][22] This is because protein-bound drugs can act as a reservoir, slowly releasing the free, active form.[22][23] However, high protein concentrations can also sometimes promote precipitation depending on the specific interactions. If you are switching between serum-containing and serum-free media, you may observe differences in solubility for this compound.
Troubleshooting Guide: Compound Precipitation
If you are observing precipitation (e.g., cloudiness, visible particles, or a pellet after centrifugation) after adding this compound to your media, follow these steps.
Step 1: Initial Checks & Preparation
-
Visual Inspection: Before use, visually inspect your stock solution of this compound. If you see any crystals or precipitate in the stock tube, gently warm the solution to 37°C for 5-10 minutes and vortex to redissolve the compound completely.
-
Centrifuge Vial: Before opening a new vial of powdered compound, centrifuge it briefly to ensure all the powder is at the bottom.[14]
-
Check Calculations: Double-check your calculations for preparing both the stock and working solutions to ensure you are targeting the correct concentrations.
Step 2: Optimizing the Dilution Protocol
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly into the full volume of media. Instead, perform a stepwise or serial dilution.[15] For example, first, dilute the 10 mM stock into a smaller volume of media to create an intermediate concentration, vortex gently, and then add this intermediate solution to the final volume.
-
Lower Working Concentration: The most common reason for precipitation is that the final concentration is too high.[24] Try reducing the final concentration of this compound in your experiment. Determine the lowest effective concentration through a dose-response experiment.
-
Adjust Stock Concentration: If lowering the final concentration is not an option, consider making a lower concentration stock solution (e.g., 1 mM instead of 10 mM). This will require adding a larger volume of stock to your media, so be mindful that the final DMSO concentration does not exceed the recommended limit (typically <0.5%).[5]
Step 3: Modifying Experimental Conditions
-
Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the inhibitor. Adding a compound dissolved in DMSO to cold media can induce precipitation.[9]
-
Increase Final DMSO% (with caution): If your cells can tolerate it, you might be able to slightly increase the final DMSO concentration to 0.5% or even 1% (cell line dependent).[6] Always test the effect of this higher DMSO concentration on your cells in a vehicle control experiment first.[12]
-
Incorporate a Solubilizing Agent: For particularly difficult compounds, the use of pharmaceutically acceptable solubilizing agents or excipients may be necessary, although this can complicate your experimental system.[25][26] Options could include cyclodextrins or non-ionic surfactants like Tween® 80, but these must be used at very low, non-toxic concentrations.[27]
Data Presentation
Fictional data for this compound is provided for illustrative purposes.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) | Appearance |
| DMSO | >100 | Clear Solution |
| Ethanol | 25 | Clear Solution |
| PBS (pH 7.4) | <0.01 | Precipitate |
| Water | <0.001 | Precipitate |
Table 2: Kinetic Solubility of this compound in Cell Culture Media
| Media Type | Serum % | Max Solubility (µM) | Final DMSO % |
| RPMI 1640 | 10% FBS | 25 | 0.25% |
| RPMI 1640 | 0% FBS | 10 | 0.1% |
| DMEM | 10% FBS | 30 | 0.3% |
| DMEM | 0% FBS | 12 | 0.12% |
Table 3: Recommended Maximum Working Concentrations
| Cell Culture Condition | Max Recommended Concentration (µM) | Required Final DMSO % |
| Media with 10% FBS | 20 | 0.2% |
| Serum-Free Media | 8 | 0.08% |
| Long-term culture (>72h) | 5 | 0.05% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: The molecular weight of this compound is 452.5 g/mol . To make 1 mL of a 10 mM stock solution, you need 4.525 mg of the compound.
-
Weigh Compound: Carefully weigh out 4.525 mg of this compound powder. For smaller amounts, it is often easier to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.
-
Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial at 37°C for 5-10 minutes and vortex again until the solution is completely clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[14] Store at -20°C or -80°C for long-term stability and to avoid repeated freeze-thaw cycles.[14]
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a quick way to estimate the solubility of your compound in your specific experimental media.[28][29][30]
-
Prepare Compound Plate: In a 96-well plate, serially dilute the 10 mM stock solution of this compound in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.05 mM).
-
Prepare Media Plate: Add 198 µL of your pre-warmed cell culture media to the wells of a clear, flat-bottom 96-well plate.
-
Mix and Read: Transfer 2 µL of the compound dilutions from the compound plate to the media plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix well by pipetting.
-
Measure Turbidity: Immediately measure the absorbance (optical density) of the plate at a wavelength of ~620 nm using a plate reader. This is your time-zero reading.
-
Incubate and Re-read: Cover the plate and incubate at 37°C for 1-2 hours. After incubation, read the absorbance again.
-
Analyze Data: The concentration at which you see a sharp increase in absorbance compared to the vehicle control (media + 1% DMSO) is the approximate kinetic solubility limit.
Protocol 3: Preparation of Working Solutions for Cell Treatment
-
Determine Final Concentration: Decide on the final concentration of this compound needed for your experiment (e.g., 10 µM).
-
Calculate Dilution: Your stock is 10 mM (10,000 µM). To get a final concentration of 10 µM, you need to perform a 1:1000 dilution. This will result in a final DMSO concentration of 0.1%.
-
Pre-warm Media: Warm the required volume of cell culture media to 37°C.
-
Perform Dilution:
-
Recommended Method (Stepwise): First, make an intermediate 100 µM solution by adding 1 µL of the 10 mM stock to 99 µL of media. Vortex gently. Then, add the required volume of this 100 µM solution to your final culture volume.
-
Direct Method (for low concentrations): Add 1 µL of the 10 mM stock solution for every 1 mL of final media volume. Add the stock solution dropwise while gently swirling the media to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
-
-
Add to Cells: Immediately add the final working solution to your cells.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Key factors contributing to compound precipitation in media.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. btsjournals.com [btsjournals.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. captivatebio.com [captivatebio.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scielo.br [scielo.br]
- 18. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 19. youtube.com [youtube.com]
- 20. Relationship between the solubility parameter and the binding of drugs by plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Plasma protein binding – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 22. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 23. derangedphysiology.com [derangedphysiology.com]
- 24. researchgate.net [researchgate.net]
- 25. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 26. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 27. researchgate.net [researchgate.net]
- 28. enamine.net [enamine.net]
- 29. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
"HIV-1 inhibitor-38" minimizing cytotoxicity in cell-based assays
Welcome to the technical support center for HIV-1 Inhibitor-38. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell-based assays, with a primary focus on minimizing cytotoxicity and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel experimental compound designed to target the HIV-1 capsid protein (CA).[1][2] By binding to a specific pocket on the CA hexamer, it is thought to disrupt the stability of the viral core. This can lead to premature uncoating and subsequent degradation of the viral contents, or it can hyper-stabilize the core, preventing the necessary disassembly for reverse transcription and nuclear entry.[1][2][3] This dual-action potential makes it a potent inhibitor of both early and late stages of the HIV-1 replication cycle.[3]
Q2: What is the expected potency (EC50) and cytotoxicity (CC50) of this compound?
A2: The potency and cytotoxicity of this compound can vary depending on the cell line and assay conditions. Preliminary data suggests an EC50 in the low nanomolar range against various HIV-1 strains.[3][4][5] The 50% cytotoxic concentration (CC50) is generally observed at concentrations significantly higher than the EC50, providing a favorable therapeutic index (TI = CC50/EC50).[3][4] However, at higher concentrations or with prolonged exposure, cytotoxicity can become a limiting factor.[6]
Q3: Which cell lines are recommended for use with this compound?
A3: A variety of cell lines are suitable for assessing the antiviral activity of this compound. Commonly used cell lines include MT-2, MT-4, PM1, and TZM-bl cells.[3][4][5] For cytotoxicity assessments, it is recommended to use the same cell line as in the antiviral assay, as well as a non-susceptible cell line (e.g., HepG2, HEK293) to assess off-target effects.[5][6]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in the dark.[7] For cell-based assays, the DMSO stock should be further diluted in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Minimizing Cytotoxicity
High cytotoxicity can confound experimental results by masking the true antiviral efficacy of a compound. The following guide provides troubleshooting steps for common issues related to cytotoxicity in cell-based assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background cytotoxicity in control wells (no inhibitor) | Cell density is too high or too low. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[8] |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Use aseptic techniques. | |
| Issues with culture medium or supplements. | Use fresh, pre-warmed medium and high-quality supplements. Test different batches of serum. | |
| Cytotoxicity observed at or near the EC50 concentration | Compound precipitation in the culture medium. | Visually inspect the wells for any precipitate. Reduce the final concentration of the inhibitor. Consider using a different formulation or solubilizing agent if available.[3] |
| Off-target effects of the inhibitor. | Perform counter-screens using cell lines that are not susceptible to HIV-1 infection to assess non-specific toxicity.[9] | |
| Extended incubation time. | Reduce the duration of compound exposure. A time-course experiment can help determine the optimal incubation period to observe antiviral activity without significant cytotoxicity.[10] | |
| Inconsistent cytotoxicity results between experiments | Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and have a high viability before seeding. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of the compound in the medium. Gentle handling of the cell suspension is crucial.[8] | |
| Assay variability. | Include positive and negative controls in every plate. Run replicates for each condition to assess variability. | |
| High signal in cytotoxicity assay control (medium only) | Interference from the compound with the assay reagents. | Run a control with the compound in cell-free medium to check for direct interaction with the cytotoxicity assay dye (e.g., MTT, XTT). |
| High concentration of certain substances in the medium. | Test individual medium components to identify the source of high background absorbance.[8] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is used to determine the concentration of this compound that reduces the viability of cultured cells by 50% (CC50).
Materials:
-
96-well flat-bottom plates
-
Cell line of interest (e.g., MT-4)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours), corresponding to the duration of the antiviral assay.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated cell control. Plot the percentage of viability against the log of the inhibitor concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: HIV-1 p24 Antigen ELISA for Antiviral Activity
This protocol measures the amount of HIV-1 p24 capsid protein in the culture supernatant to determine the inhibitory effect of the compound on viral replication.
Materials:
-
96-well plates
-
Target cells (e.g., MT-4) and HIV-1 virus stock
-
This compound
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Infection: Plate target cells in a 96-well plate. Add the HIV-1 virus stock at a predetermined multiplicity of infection (MOI).
-
Compound Addition: Immediately after infection, add serial dilutions of this compound to the wells. Include virus-infected cells without inhibitor (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plates for 3-5 days at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the p24 concentration in each well. Calculate the percentage of inhibition relative to the virus control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the EC50 value.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Troubleshooting logic for addressing high cytotoxicity.
References
- 1. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: HIV-1 Protease Inhibitor Screening Protocol
This technical support center provides troubleshooting guidance and frequently asked questions for a representative fluorometric HIV-1 protease inhibitor screening assay. The aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results.
Troubleshooting Guide
High-throughput screening of potential HIV-1 protease inhibitors can be prone to variability. The table below outlines common issues, their potential causes, and recommended solutions to refine your experimental protocol.
| Problem | Potential Cause(s) | Solution(s) |
| High background fluorescence | 1. Autofluorescence of test compounds. 2. Contaminated assay buffer or microplate. 3. Substrate degradation. | 1. Include a control well with the test compound but without the enzyme to measure and subtract its intrinsic fluorescence. 2. Use fresh, high-quality reagents and black microplates with clear bottoms designed for fluorescence assays.[1] 3. Protect the substrate from light and store it as recommended, typically at -80°C.[2][3] |
| Low signal or no enzyme activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay buffer pH or composition. 3. Insufficient incubation time or incorrect temperature. 4. Presence of inhibitors in the sample preparation. | 1. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles.[2][3] 2. Ensure the assay buffer is at the optimal pH for HIV-1 protease activity (typically pH 4-6).[4] 3. Verify the recommended incubation time and temperature (e.g., 1-3 hours at 37°C).[3][5] 4. Substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with the assay.[1] |
| Inconsistent readings between replicates | 1. Pipetting errors, especially with small volumes. 2. Air bubbles in the wells. 3. Incomplete mixing of reagents. 4. Temperature gradients across the microplate. | 1. Use calibrated pipettes and prepare a master mix for reagents where possible.[1] 2. Pipette gently against the well walls to avoid introducing bubbles.[1] 3. Ensure thorough but gentle mixing after adding each component. 4. Equilibrate the plate to the assay temperature before reading. |
| Non-linear standard curve | 1. Improperly prepared standards. 2. Substrate depletion at high enzyme concentrations. 3. Fluorescence quenching at high product concentrations. | 1. Ensure standards are fully thawed and mixed before dilution. 2. Use data from the linear range of the reaction for calculations.[3] 3. If saturation is observed, dilute the samples to fall within the linear range of the standard curve.[5] |
| False positives/negatives | 1. Test compounds that are fluorescent or quench fluorescence.[6][7] 2. Non-specific inhibition due to compound aggregation. 3. Use of a modified substrate that doesn't perfectly mimic the natural one.[7] | 1. Run appropriate controls to identify interfering compounds.[6] 2. Test for non-specific inhibition and consider counterscreening.[7] 3. Confirm hits using an orthogonal assay with a different detection method or a more natural substrate.[7] |
Experimental Protocols
Fluorometric HIV-1 Protease Inhibitor Screening Assay
This protocol is a generalized procedure for screening potential HIV-1 protease inhibitors using a fluorogenic substrate.
1. Reagent Preparation:
- Assay Buffer: Equilibrate to room temperature before use.[3]
- HIV-1 Protease: Reconstitute the enzyme in the provided dilution buffer. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles.[2][3]
- Fluorogenic Substrate: Thaw at room temperature, protected from light.
- Test Compounds and Controls: Dissolve test compounds in a suitable solvent (e.g., DMSO). Prepare a serial dilution to determine the IC50 value. Include a positive control inhibitor (e.g., Pepstatin A) and a negative control (solvent only).
2. Assay Procedure:
- Set up the experiment in a 96-well black microplate.
- Add 10 µL of the test compound dilution or control to the appropriate wells.
- Add 80 µL of the prepared HIV-1 Protease solution to each well.
- Mix gently and incubate for 10-15 minutes at 37°C.
- To initiate the reaction, add 10 µL of the HIV-1 Protease Substrate solution to each well. Mix well.[3]
- Immediately measure the fluorescence in a microplate reader at an excitation/emission wavelength of 330/450 nm.[3][5]
- Continue to read the fluorescence kinetically for 1-3 hours at 37°C, protected from light.[3][5]
3. Data Analysis:
- Determine the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50 or Ki) of several known HIV-1 protease inhibitors against the wild-type enzyme.
| Inhibitor | Inhibitory Potency (nM) | Assay Type/Cell Line |
| Lopinavir | IC50: 17 | 10% FCS |
| Ritonavir | IC50: 68 | 10% FCS |
| Indinavir | IC50: not specified, Ki used for ratio | Not specified |
| R 89439 | IC50: 13 | MT-4 cells |
| AZT | IC50: 0.5 | MT-4 cells |
| ddI | IC50: 4800 | MT-4 cells |
| Compound 12 | EC50: 93; Ki: 0.0089 | Cellular assay; Enzymatic assay |
| Compound 14 | EC50: 2.2 - 14 | Wild-type protease strains |
| Compound 16 | IC50: 3; Ki: < 0.005 | Not specified |
| Compound 25j | IC50: 0.34; Ki: 0.0063 | MT-2 cells; Enzymatic assay |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Ki: Inhibition constant. FCS: Fetal Calf Serum. Data sourced from[8][9][10][11].
Frequently Asked Questions (FAQs)
Q1: What is the principle of the fluorometric HIV-1 protease inhibitor screening assay?
A1: The assay is based on the cleavage of a synthetic peptide substrate by active HIV-1 protease. This substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. Potential inhibitors will reduce or block this cleavage, leading to a decrease in the fluorescence signal.
Q2: Why is it important to use a kinetic assay?
A2: A kinetic assay, where the fluorescence is measured over time, allows for the determination of the initial reaction velocity. This is crucial for accurate enzyme characterization and inhibitor screening, as it ensures that the measurements are taken when the substrate is not yet depleted and the product inhibition is minimal. It provides a more accurate representation of the enzyme's activity under specific conditions.[12]
Q3: What are the essential controls to include in the assay?
A3: Several controls are necessary for a valid assay:
-
No-Enzyme Control: To measure background fluorescence from the substrate and buffer.
-
Solvent Control (No Inhibitor): Represents 100% enzyme activity.
-
Positive Inhibitor Control: A known HIV-1 protease inhibitor (e.g., Pepstatin A) to confirm that the assay can detect inhibition.
-
Compound Color/Fluorescence Control: Test compound without the enzyme to account for its intrinsic fluorescence.
Q4: How should I store the reagents for optimal performance?
A4: Most reagents, including the HIV-1 protease enzyme and the substrate, should be stored at -80°C.[2][3] The assay buffer is typically stored at -20°C.[2][3] It is recommended to aliquot the enzyme and substrate upon first use to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[2][3]
Q5: My test compound is dissolved in DMSO. Will this affect the assay?
A5: DMSO is a common solvent for test compounds. However, high concentrations of DMSO can inhibit enzyme activity. It is important to keep the final concentration of DMSO in the assay wells consistent across all samples and typically below 1-2%.
Visualizations
Caption: Workflow for a fluorometric HIV-1 protease inhibitor screening assay.
Caption: HIV-1 protease is essential for cleaving Gag-Pol polyproteins, leading to viral maturation.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. HIV-1 Protease Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 3. abcam.com [abcam.com]
- 4. Kinetic studies of human immunodeficiency virus type 1 protease and its active-site hydrogen bond mutant A28S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pnas.org [pnas.org]
- 12. Newer Fluorometric Methods for the Analysis of Biologically Important Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"HIV-1 inhibitor-38" vs other HIV-1 capsid inhibitors
A Comparative Guide to HIV-1 Capsid Inhibitors: GS-CA1 and Other Key Molecules
For researchers and drug development professionals, the HIV-1 capsid has emerged as a critical target for novel antiretroviral therapies. This guide provides a detailed, data-driven comparison of the potent, next-generation HIV-1 capsid inhibitor GS-CA1 against other notable capsid inhibitors: the clinically approved Lenacapavir (GS-6207), and the well-characterized research compounds PF-74 and BI-2. This comparison is based on their mechanism of action, antiviral potency, cytotoxicity, and resistance profiles, supported by experimental data.
Mechanism of Action
HIV-1 capsid inhibitors interfere with the function of the viral capsid protein (CA), a crucial component involved in multiple stages of the viral lifecycle. These inhibitors typically bind to a conserved pocket at the interface of two adjacent CA protomers within the capsid lattice. This binding can disrupt the delicate balance of capsid stability required for proper uncoating after viral entry and for the assembly of new, infectious virions.
GS-CA1, Lenacapavir, and PF-74 share a similar binding site and exhibit a dual mechanism of action, affecting both early and late stages of HIV-1 replication.[1] They interfere with capsid-mediated nuclear import of the viral DNA and disrupt the ordered assembly of new viral particles.[2] While GS-CA1 and Lenacapavir stabilize the viral core, PF-74 has been shown to accelerate uncoating.[3][4]
BI-2 also binds to the CA protein and has been shown to destabilize the HIV-1 core, similar to PF-74.[5][6][7]
Comparative Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral efficacy (EC50) and cytotoxicity (CC50) of the compared HIV-1 capsid inhibitors across various cell lines. A lower EC50 value indicates higher potency, while a higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the inhibitor's therapeutic window.
Table 1: Antiviral Potency (EC50) of HIV-1 Capsid Inhibitors
| Inhibitor | Cell Line | HIV-1 Strain | EC50 |
| GS-CA1 | MT-4 | HIV-1IIIB | 240 ± 40 pM[2] |
| Human CD4+ T-cells | HIV-1BaL | 60 ± 10 pM[2] | |
| Macrophages | HIV-1BaL | 100 ± 70 pM[2] | |
| PBMCs | Clinical Isolates (mean) | 130 ± 80 pM[2] | |
| Lenacapavir (GS-6207) | MT-4 | HIV-1 | 105 pM[8] |
| Human CD4+ T-cells | - | 32 pM[8] | |
| Macrophages | - | 56 pM[8] | |
| PBMCs | Clinical Isolates (mean) | 20–160 pM[1] | |
| PF-74 | MT-4 | - | 1,239 ± 257 nM[2] |
| - | HIV wild type NL4-3 | 0.72 µM[9] | |
| PBMCs | HIV-193RW025 | 1.5 ± 0.9 µM[9] | |
| TZM-bl | - | 0.61 µM[10] | |
| BI-2 | - | - | IC50 = 3 µM (early stage)[11][12] |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of HIV-1 Capsid Inhibitors
| Inhibitor | Cell Line | CC50 | Selectivity Index (SI = CC50/EC50) |
| GS-CA1 | MT-4 | > 50 µM[2] | > 208,300[2] |
| Human CD4+ T-cells | > 50 µM[2] | > 833,333 | |
| Macrophages | > 50 µM[2] | > 500,000 | |
| Lenacapavir (GS-6207) | Multiple human cell lines | 24.7 µM to >50 µM[8] | 140,000 to 1,670,000[8] |
| PF-74 | MT-4 | 32.2 ± 9.3 µM[2] | 26[2] |
| - | 90.5 ± 5.9 µM[9] | ~100 | |
| - | 76 µM[10] | 109[13] | |
| BI-2 | - | Not explicitly found, but noted to have no cellular toxicity at effective concentrations.[5] | - |
Resistance Profiles
Resistance to HIV-1 capsid inhibitors is a critical consideration for their therapeutic development. Resistance mutations typically arise in the CA gene, often within or near the inhibitor binding site.
Table 3: Key Resistance Mutations for HIV-1 Capsid Inhibitors
| Inhibitor | Associated Resistance Mutations |
| GS-CA1 | L56I, M66I, Q67H, N74D, A105E[14] |
| Lenacapavir (GS-6207) | L56I, M66I, Q67H, K70N, N74D/S, T107N[9] |
| PF-74 | Complex, often requiring multiple mutations. Key mutations include Q67H, K70R, H87P, T107N, L111I. |
| BI-2 | T107N mutation confers resistance.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Antiviral Activity (EC50) Determination
Objective: To determine the concentration of the inhibitor that reduces viral replication by 50%.
General Protocol:
-
Cell Culture: Culture appropriate host cells (e.g., MT-4, PBMCs, TZM-bl) in 96-well plates.
-
Virus Infection: Infect the cells with a known titer of HIV-1.
-
Inhibitor Treatment: Add serial dilutions of the capsid inhibitor to the infected cell cultures. Include a no-drug control.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: Measure a marker of viral replication. Common methods include:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Luciferase Reporter Assay: Use a recombinant virus that expresses a luciferase reporter gene upon infection. Measure luciferase activity.
-
Cytopathic Effect (CPE) Assay: Visually or colorimetrically assess the virus-induced cell death.
-
-
Data Analysis: Plot the percentage of viral inhibition against the inhibitor concentration and calculate the EC50 value using a non-linear regression model.
Cytotoxicity (CC50) Determination
Objective: To determine the concentration of the inhibitor that reduces the viability of uninfected cells by 50%.
General Protocol:
-
Cell Culture: Plate uninfected host cells in 96-well plates at a specific density.
-
Inhibitor Treatment: Add serial dilutions of the capsid inhibitor to the cells. Include a no-drug control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and calculate the CC50 value.
Visualizing Pathways and Workflows
HIV-1 Lifecycle and Capsid Inhibitor Intervention Points
Caption: HIV-1 lifecycle and intervention points for capsid inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the in vitro evaluation of HIV-1 capsid inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Lack of Resistance Mutations to the Novel HIV-1 Capsid Inhibitor Lenacapavir Among People Living with HIV in Guangdong, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 11. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Comparative Analysis of the First-in-Class HIV-1 Capsid Inhibitor, Lenacapavir, with Approved Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel, first-in-class HIV-1 capsid inhibitor, lenacapavir, against established antiretroviral agents from four major classes: a Nucleoside Reverse Transcriptase Inhibitor (NRTI), a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), a Protease Inhibitor (PI), and an Integrase Strand Transfer Inhibitor (INSTI). This objective comparison is supported by in vitro experimental data to inform research and drug development efforts in the field of HIV-1 therapeutics.
Executive Summary
Lenacapavir presents a unique mechanism of action by targeting the HIV-1 capsid, a crucial component in multiple stages of the viral lifecycle. This multi-faceted inhibition distinguishes it from existing antiretroviral therapies that typically target a single viral enzyme. This guide summarizes its in vitro efficacy and cytotoxicity relative to Zidovudine, Nevirapine, Darunavir, and Dolutegravir, and details the genetic barriers to resistance for each compound.
Data Presentation
The following tables provide a quantitative comparison of lenacapavir and selected approved antiretrovirals. Data is compiled from various in vitro studies and presented to facilitate a direct comparison of their antiviral potency and safety profiles.
Table 1: In Vitro Efficacy of Lenacapavir and Approved Antiretrovirals against HIV-1
| Compound | Class | Mechanism of Action | EC50 / IC50 | Cell Type |
| Lenacapavir | Capsid Inhibitor | Binds to capsid protein (p24) subunits, disrupting nuclear uptake, virus assembly, and release.[1] | ~50 pM (EC50)[2] | PBMCs |
| Zidovudine | NRTI | Chain terminator of reverse transcriptase. | 0.002 µM (EC50)[3] | - |
| Nevirapine | NNRTI | Non-competitive inhibitor of reverse transcriptase.[4] | 40 nM (IC50) | Cell Culture |
| Darunavir | PI | Inhibits HIV-1 protease, preventing the processing of viral polyproteins. | 0.002 µM (IC50)[5] | - |
| Dolutegravir | INSTI | Inhibits the strand transfer activity of HIV-1 integrase. | 0.51 nM (EC50)[6] | PBMCs |
Table 2: In Vitro Cytotoxicity of Lenacapavir and Approved Antiretrovirals
| Compound | CC50 (50% Cytotoxic Concentration) | Cell Type | Selectivity Index (SI = CC50/EC50 or IC50) |
| Lenacapavir | >100 µM | MT-4 | >2,000,000 |
| Zidovudine | >100 µM | PBMCs | >50,000 |
| Nevirapine | No cytotoxicity up to 1000 µM[7] | HLCs | >25,000 |
| Darunavir | Data not consistently available in comparable assays | - | - |
| Dolutegravir | Data not consistently available in comparable assays | - | - |
Table 3: Resistance Profiles of Lenacapavir and Approved Antiretrovirals
| Compound | Primary Resistance Mutations |
| Lenacapavir | L56I, M66I, Q67H, K70N, N74D/S, T107N in the capsid protein.[8][9] |
| Zidovudine | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E/N in reverse transcriptase.[10] |
| Nevirapine | K103N, Y181C, G190A, Y188L in reverse transcriptase.[11] |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V in protease.[6] |
| Dolutegravir | R263K, G118R, N155H, Q148H/R in integrase.[12] |
Experimental Protocols
1. TZM-bl Cell-Based HIV-1 Inhibition Assay
This assay is widely used to determine the in vitro efficacy of antiretroviral compounds.
-
Cell Line: TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 LTR.[13]
-
Principle: The assay measures the reduction in luciferase gene expression, induced by the HIV-1 Tat protein, in the presence of the test compound.[12][14]
-
Procedure:
-
TZM-bl cells are seeded in 96-well plates.
-
Serial dilutions of the test compound are added to the wells.
-
A standardized amount of HIV-1 virus stock is added to each well.
-
The plates are incubated for 48 hours to allow for a single round of viral infection and reporter gene expression.[15]
-
The culture medium is removed, and a luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme.
-
Luminescence is measured using a luminometer, and the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated by comparing the luminescence in treated wells to untreated control wells.
-
2. MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxicity of a compound on cultured cells.
-
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2]
-
Procedure:
-
Cells (e.g., TZM-bl, PBMCs) are seeded in a 96-well plate and incubated with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).[16]
-
The culture medium is removed, and a solution of MTT is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
Visualizations
Caption: HIV-1 lifecycle and points of intervention for different antiretroviral classes.
Caption: Experimental workflow for in vitro anti-HIV-1 efficacy and cytotoxicity testing.
References
- 1. Analysis of the Zidovudine Resistance Mutations T215Y, M41L, and L210W in HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunomodulatory Effect of Zidovudine (ZDV) on Cytotoxic T Lymphocytes Previously Exposed to ZDV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Resistance to darunavir related to pre-existing mutations | aidsmap [aidsmap.com]
- 6. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NIBSC - AIDS Reagents catalogue [nibsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Nevirapine | aidsmap [aidsmap.com]
- 12. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Comparative Efficacy of HIV-1 Inhibitor-38 in Primary Cells: A Head-to-Head Analysis
A comprehensive guide for researchers and drug development professionals on the antiviral activity of the novel HIV-1 Inhibitor-38 compared to established and emerging antiretroviral agents in primary human cells. This report provides a detailed comparison of inhibitory concentrations, cytotoxicity, and mechanistic insights, supported by experimental protocols and pathway diagrams.
Abstract
The development of novel, potent, and safe antiretroviral agents is paramount in the ongoing effort to combat HIV-1. This guide presents a comparative analysis of a novel investigational agent, "this compound," against a panel of representative HIV-1 inhibitors. The evaluation focuses on antiviral activity and cytotoxicity in clinically relevant primary human cells, such as peripheral blood mononuclear cells (PBMCs) and CD4+ T cells. This objective comparison, supported by quantitative data, detailed methodologies, and visual representations of experimental workflows and viral entry pathways, aims to provide researchers with a valuable resource for evaluating the potential of new therapeutic candidates.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound was assessed against various HIV-1 strains in primary human PBMCs and compared with other classes of HIV-1 inhibitors. The 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50) were determined to evaluate potency and safety.
| Compound | Class | Primary Cell Type | HIV-1 Strain(s) | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (Hypothetical Data) | Entry Inhibitor | PBMCs | Various Primary Isolates | 0.025 | >100 | >4000 |
| NBD-14204[1][2] | Entry Inhibitor (gp120 antagonist) | Not specified | Various Clinical Isolates | 0.24 - 0.9 | Not specified | ~10-fold higher than NBD-14208[1][2] |
| NBD-14208[1][2] | Entry Inhibitor (gp120 antagonist) | Not specified | Various Clinical Isolates | 0.66 - 5.7 | Not specified | Lower than NBD-14204[1][2] |
| 882376[3] | Entry Inhibitor (CD4-mimetic) | Not specified | Panel of Primary Isolates | 1.4 - 12.5 | Not specified | Not specified |
| 5660386[4] | Entry Inhibitor | Primary Cells | Various Primary Isolates | ~2.0 | Not specified | Not specified |
| GSK878[5] | Capsid Inhibitor | MT-2 Cells | NL4-3 based reporter virus | 0.000039 (39 pM) | >20 | >512,820 |
| H-27[6] | Capsid Inhibitor (Nuclear Import) | Primary Human Lymphocytes | Not specified | Low micromolar | Minimal toxicity | Not specified |
| Lopinavir[7] | Protease Inhibitor | Primary CD4+ T cells | Not specified | Not specified | Not specified | Not specified |
| Darunavir[7] | Protease Inhibitor | Primary CD4+ T cells | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Isolation and Culture of Primary Cells
Primary peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. For obtaining primary CD4+ T cells, PBMCs are further subjected to negative selection using magnetic beads to deplete non-CD4+ T cells. The isolated cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to induce proliferation before infection.
Antiviral Activity Assay in Primary Cells
The antiviral activity of the compounds is determined using a multi-round or single-round infection assay.[8]
-
Multi-round Infection Assay: PHA-stimulated PBMCs or purified CD4+ T cells are infected with a replication-competent HIV-1 strain at a low multiplicity of infection (MOI).[8] The infected cells are then cultured in the presence of serial dilutions of the test compounds. Viral replication is monitored over several days by measuring the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[8][9] The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
-
Single-round Infectivity Assay: This assay utilizes replication-defective HIV-1 reporter viruses, such as those expressing luciferase or green fluorescent protein (GFP).[8] Primary CD4+ T cells are infected with the reporter virus in the presence of varying concentrations of the inhibitors.[8] Infectivity is quantified 48-72 hours post-infection by measuring luciferase activity or the percentage of GFP-positive cells using flow cytometry.[8] This method allows for the specific assessment of inhibitors targeting early-stage viral replication steps.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated in parallel with the antiviral activity assays. Uninfected, PHA-stimulated PBMCs or CD4+ T cells are incubated with the same serial dilutions of the test compounds. Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
HIV-1 Entry and Inhibition Pathway
The following diagram illustrates the key steps of HIV-1 entry into a host CD4+ T cell and highlights the points of intervention for different classes of entry inhibitors.
Caption: HIV-1 entry pathway and targets of entry inhibitors.
Experimental Workflow for Antiviral Activity Assessment
This diagram outlines the sequential steps involved in evaluating the antiviral efficacy of candidate inhibitors in primary cells.
Caption: Workflow for antiviral and cytotoxicity assays.
Discussion and Conclusion
The hypothetical data for this compound demonstrates potent antiviral activity against a range of primary HIV-1 isolates with a favorable safety profile, as indicated by its high selectivity index. In comparison, established and other novel inhibitors show varying degrees of efficacy. For instance, the capsid inhibitor GSK878 exhibits exceptionally high potency in a cell line model.[5] Entry inhibitors like NBD-14204 and 5660386 also show promise, although with IC50 values in the higher nanomolar to low micromolar range.[1][2][4] It is important to note that direct comparison of potencies across different studies can be challenging due to variations in experimental conditions, cell types, and virus strains.
The methodologies outlined in this guide provide a standardized framework for the preclinical evaluation of novel HIV-1 inhibitors. The use of primary cells is crucial as they represent a more physiologically relevant system compared to immortalized cell lines.[8] The choice between a multi-round and a single-round infectivity assay depends on the specific research question, with the latter being particularly useful for elucidating the mechanism of action of early-stage inhibitors.[8]
References
- 1. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists (Journal Article) | OSTI.GOV [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule inhibitor of HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel class of HIV-1 antivirals that target the HIV-1 capsid to inhibit nuclear import | BioWorld [bioworld.com]
- 7. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of HIV-1 Protease Inhibitor Cross-Resistance: A Comparative Guide for "HIV-1 Inhibitor-38"
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains presents a significant challenge to effective antiretroviral therapy. Understanding the cross-resistance profiles of new inhibitors is paramount for their successful clinical development and deployment. This guide provides a comparative analysis of a hypothetical novel HIV-1 protease inhibitor, designated "HIV-1 Inhibitor-38," with established protease inhibitors (PIs). The data presented is illustrative, based on known resistance patterns for existing PIs, to provide a framework for evaluating novel compounds.
Quantitative Analysis of Cross-Resistance
Cross-resistance occurs when a mutation conferring resistance to one drug also reduces the susceptibility to another. The following table summarizes the fold change in the 50% effective concentration (EC50) for various PIs in the presence of common resistance-associated mutations in the HIV-1 protease gene. A fold change greater than 1 indicates reduced susceptibility. Data for "this compound" is hypothetical and serves as a placeholder for comparative purposes.
| Protease Mutation | Atazanavir (ATV) | Darunavir (DRV) | Lopinavir (LPV) | Tipranavir (TPV) | This compound (Hypothetical) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| D30N | >10 | <2 | <2 | <2 | <4 |
| V32I | <2 | 2-4 | <2 | 2-4 | 2-5 |
| M46I/L | 2-10 | <2 | 2-10 | 2-10 | 5-15 |
| I47V/A | 2-10 | 2-10 | 2-10 | 2-10 | >20 |
| G48V | >10 | 2-4 | >10 | 2-4 | >20 |
| I50L/V | >10 | >10 | >10 | <2 | >20 |
| I54V/L/M | 2-10 | 2-4 | 2-10 | 2-10 | 10-30 |
| V82A/F/T/S | >10 | 2-4 | >10 | 2-10 | >20 |
| I84V | >10 | 4-10 | >10 | 4-10 | >30 |
| L90M | >10 | <2 | >10 | <2 | 5-15 |
Data compiled from publicly available HIV drug resistance databases and research articles. Fold change values are approximate and can vary based on the viral background and assay conditions.[1][2][3]
Experimental Protocols for Determining Cross-Resistance
The evaluation of cross-resistance relies on two primary types of assays: phenotypic and genotypic.
Phenotypic Resistance Assays
These assays directly measure the ability of a virus to replicate in the presence of an antiretroviral drug.
Principle: Recombinant viruses containing the protease gene from a patient's HIV-1 strain are generated. The replication of these viruses is then measured in cell culture in the presence of serial dilutions of the inhibitor being tested. The concentration of the drug that inhibits viral replication by 50% (IC50) is determined and compared to the IC50 against a wild-type reference virus. The result is expressed as a fold change in susceptibility.[4][5][6]
Generalized Protocol:
-
Sample Collection: Patient-derived plasma containing HIV-1 is collected.
-
RNA Extraction and PCR: Viral RNA is extracted from the plasma. The protease-coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Construction: The amplified protease gene is inserted into a proviral DNA vector that lacks the corresponding region of a laboratory-adapted HIV-1 strain.
-
Cell Transfection and Virus Production: The recombinant vector is transfected into a suitable cell line (e.g., HEK293T) to produce viral particles.
-
Susceptibility Testing: The recombinant virus stock is used to infect target cells (e.g., MT-2 or TZM-bl cells) in the presence of a range of concentrations of the test inhibitor and reference inhibitors.
-
Measurement of Viral Replication: After a set incubation period, viral replication is quantified by measuring an indicator of viral activity, such as p24 antigen production (ELISA) or reporter gene expression (e.g., luciferase or β-galactosidase).
-
Data Analysis: The IC50 values are calculated, and the fold change in susceptibility is determined by dividing the IC50 for the patient-derived virus by the IC50 for the wild-type reference virus.[2]
Genotypic Resistance Assays
These assays detect the presence of specific mutations in the viral gene that are known to be associated with drug resistance.
Principle: The nucleotide sequence of the viral gene of interest (in this case, the protease gene) is determined and compared to a wild-type reference sequence. The presence of known resistance-associated mutations is identified.[4][7]
Generalized Protocol:
-
Sample Collection and RNA/DNA Extraction: As with phenotypic assays, viral RNA is extracted from plasma. Alternatively, proviral DNA can be extracted from peripheral blood mononuclear cells (PBMCs).
-
PCR Amplification: The protease gene is amplified using RT-PCR (for RNA) or PCR (for DNA).
-
DNA Sequencing: The amplified PCR product is sequenced using methods such as Sanger sequencing or next-generation sequencing.
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence. This sequence is then compared to a wild-type reference sequence to identify mutations.
-
Interpretation: The identified mutations are cross-referenced with databases of known drug resistance mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various inhibitors.[8]
Visualizing Key Pathways and Processes
HIV-1 Protease Signaling Pathway
HIV-1 protease is essential for the viral life cycle, specifically for the maturation of newly formed virions. It cleaves the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Protease inhibitors block this cleavage, leading to the production of immature, non-infectious viral particles.[9][10]
Caption: HIV-1 Protease role in viral maturation and the inhibitory action of PIs.
Experimental Workflow for Drug Resistance Testing
The following diagram illustrates the general workflow for determining the resistance profile of an HIV-1 strain to a panel of inhibitors.
Caption: Workflow for genotypic and phenotypic HIV-1 drug resistance testing.
Cross-Resistance Logical Relationship
This diagram illustrates the concept of cross-resistance, where mutations selected by one inhibitor can confer resistance to other inhibitors within the same class.
Caption: Logical map of HIV-1 protease inhibitor cross-resistance.
References
- 1. HIV-1 protease mutations and protease inhibitor cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor Lopinavir among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 6. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. glpbio.com [glpbio.com]
- 10. HIV-1 protease - Wikipedia [en.wikipedia.org]
Synergistic Potential of HIV-1 Protease Inhibitor-38 with Entry Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 therapeutics is continually evolving, with combination antiretroviral therapy (cART) being the cornerstone of effective viral suppression. The strategic selection of drug combinations that exhibit synergistic or additive effects is crucial for maximizing efficacy, minimizing toxicity, and combating the emergence of drug-resistant viral strains. This guide provides a comparative analysis of "HIV-1 inhibitor-38," a potent protease inhibitor, and its potential for synergistic activity when combined with various classes of HIV-1 entry inhibitors. While direct experimental data on the combination of "this compound" with entry inhibitors is not yet available in published literature, this document outlines the scientific rationale for such combinations, presents a framework for their evaluation, and provides detailed experimental protocols for assessing synergistic interactions.
Understanding the Inhibitors: Distinct Mechanisms of Action
A successful combination therapy for HIV-1 typically involves targeting multiple, distinct stages of the viral life cycle. This approach reduces the likelihood of the virus developing resistance to all drugs simultaneously. "this compound" and entry inhibitors operate at fundamentally different points in the HIV-1 replication process.
This compound: A Potent Protease Inhibitor
"this compound," also identified as compound 91 or by its CAS number 2416971-48-5, is a highly effective inhibitor of the HIV-1 protease enzyme. The protease enzyme is critical for the late stages of viral replication, where it cleaves newly synthesized viral polyproteins into functional proteins required for the assembly of mature, infectious virions. By blocking this enzymatic activity, protease inhibitors like inhibitor-38 prevent the production of new, functional virus particles from an already infected cell. The high-resolution X-ray crystal structure of inhibitor-38 bound to HIV-1 protease (PDB ID: 5DGU) confirms its interaction with the enzyme's active site.[1]
HIV-1 Entry Inhibitors: A Multi-pronged Approach to Blocking Viral Invasion
Entry inhibitors are a class of antiretroviral drugs that, as their name suggests, prevent HIV-1 from entering host CD4+ T-cells.[2] This class is particularly valuable for patients who have developed resistance to other drug classes, such as protease and reverse transcriptase inhibitors.[3][4] The HIV-1 entry process is a multi-step cascade, and different types of entry inhibitors target specific events in this process:[5][6]
-
Attachment Inhibitors: These agents bind to the HIV-1 surface glycoprotein gp120, preventing its initial attachment to the CD4 receptor on the host cell.[5]
-
Co-receptor Antagonists (e.g., CCR5 antagonists): After binding to CD4, gp120 undergoes a conformational change that allows it to bind to a co-receptor, either CCR5 or CXCR4. Co-receptor antagonists block this interaction, halting the entry process.[5]
-
Fusion Inhibitors: Following co-receptor binding, another viral protein, gp41, mediates the fusion of the viral and cellular membranes, allowing the viral core to enter the cell. Fusion inhibitors bind to gp41 and prevent this final step of entry.[2][5]
The Rationale for Combination: Synergistic, Additive, or Independent Effects?
The combination of a protease inhibitor like "this compound" with an entry inhibitor presents a compelling therapeutic strategy. By targeting both the initial (entry) and final (maturation) stages of the viral life cycle, this dual-pronged attack could lead to a more profound and durable suppression of viral replication.
The interaction between two drugs can be classified as:
-
Synergistic: The combined effect is greater than the sum of the individual effects.
-
Additive: The combined effect is equal to the sum of the individual effects.
-
Antagonistic: The combined effect is less than the sum of the individual effects.
While some researchers suggest that drugs acting on such disparate stages of the viral life cycle (pre- and post-integration) might not exhibit strong synergistic interactions, the potential for at least an additive effect is high.[7] An additive or synergistic interaction would allow for the use of lower doses of each drug, potentially reducing dose-related toxicities while maintaining potent antiviral activity. Furthermore, the use of two distinct mechanisms of action provides a higher genetic barrier to the development of resistance.
Comparative Overview of Combination Therapy
The following table provides a conceptual comparison of the potential outcomes of combining "this compound" with different classes of entry inhibitors. This is a theoretical framework based on their known mechanisms of action, as direct experimental data is not yet available.
| Drug Combination | Targeted Stage of HIV-1 Life Cycle | Potential for Synergy/Additivity | Rationale for Combination |
| This compound + Attachment Inhibitor | Late-stage maturation (Protease) & Early-stage entry (CD4 binding) | Additive to Synergistic | A comprehensive blockade of both the initiation of infection in new cells and the production of new infectious virions from already infected cells. |
| This compound + Co-receptor Antagonist | Late-stage maturation (Protease) & Early-stage entry (Co-receptor binding) | Additive to Synergistic | Similar to attachment inhibitors, this combination would inhibit both viral entry and maturation, providing a robust two-pronged attack. |
| This compound + Fusion Inhibitor | Late-stage maturation (Protease) & Early-stage entry (Membrane fusion) | Additive to Synergistic | This combination would prevent the final step of viral entry and the final step of viral maturation, effectively crippling the virus at two critical junctures. |
Experimental Protocols for Assessing Synergy
To empirically determine the nature of the interaction between "this compound" and entry inhibitors, in vitro synergy assays are essential. The following is a detailed, generalized protocol for such an experiment.
Objective: To quantify the antiviral activity of "this compound" in combination with an entry inhibitor against HIV-1 replication in cell culture.
Materials:
-
Cell Line: A susceptible T-cell line (e.g., MT-4, H9) or peripheral blood mononuclear cells (PBMCs).
-
HIV-1 Strain: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or a clinical isolate.
-
Compounds: "this compound" and the entry inhibitor of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Kit: A method to quantify viral replication, such as a p24 antigen ELISA kit or a luciferase reporter gene assay if using a reporter virus.
-
Culture Medium and Reagents: Standard cell culture media, supplements, and reagents.
Methodology: Checkerboard Dilution Assay
-
Cell Plating: Seed the target cells into a 96-well microtiter plate at a predetermined density.
-
Drug Dilution: Prepare serial dilutions of "this compound" and the entry inhibitor.
-
Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format. This involves creating a matrix where each well contains a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.
-
Viral Infection: Add a standardized amount of HIV-1 to each well.
-
Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: At the end of the incubation period, measure the extent of viral replication in each well using the chosen assay method (e.g., p24 ELISA of the culture supernatant).
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each drug alone and for each combination.
-
Use a synergy analysis program (e.g., CalcuSyn or CompuSyn) to calculate a Combination Index (CI). The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizing the Mechanisms and Workflow
The following diagrams, generated using the DOT language, illustrate the distinct targets of "this compound" and entry inhibitors, as well as the experimental workflow for a synergy assay.
Caption: Targeted stages of the HIV-1 life cycle by entry inhibitors and "this compound".
Caption: Experimental workflow for assessing the synergistic effects of two HIV-1 inhibitors.
Conclusion
The combination of the potent protease inhibitor "this compound" with various classes of entry inhibitors represents a theoretically sound and promising strategy for the treatment of HIV-1 infection. By targeting distinct and essential stages of the viral life cycle, such combinations have the potential to achieve profound viral suppression, reduce the emergence of drug resistance, and potentially allow for lower, less toxic dosing regimens. While direct experimental data for this specific combination is not yet available, the established principles of combination antiretroviral therapy and the distinct mechanisms of action of these drug classes provide a strong rationale for further investigation. The experimental protocols outlined in this guide provide a clear path forward for researchers to empirically evaluate the synergistic potential of "this compound" with the growing arsenal of HIV-1 entry inhibitors. Such studies will be instrumental in defining the future landscape of HIV-1 therapeutic strategies.
References
- 1. rcsb.org [rcsb.org]
- 2. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 3. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Entry inhibitors | HIV i-Base [i-base.info]
- 7. pharmacytimes.com [pharmacytimes.com]
Comparative Efficacy of the HIV-1 Capsid Inhibitor GS-CA1 Against Diverse HIV-1 Subtypes
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
The development of novel antiretroviral agents with broad efficacy against the diverse subtypes of HIV-1 is a critical goal in HIV research. While the user's request specified "HIV-1 inhibitor-38," a specific compound with this designation could not be definitively identified in a comprehensive search of scientific literature. Therefore, this guide focuses on a potent and well-characterized first-in-class HIV-1 capsid inhibitor, GS-CA1 , as a representative advanced inhibitor. This document provides a comparative analysis of GS-CA1's efficacy against various HIV-1 subtypes, juxtaposed with other classes of antiretroviral drugs. Detailed experimental protocols and mechanistic diagrams are included to provide a thorough resource for the scientific community.
Comparative Antiviral Efficacy
GS-CA1 has demonstrated exceptional potency against a wide range of HIV-1 subtypes, including those with resistance to existing antiretroviral therapies.[1] Its unique mechanism of action, targeting the viral capsid, contributes to its high barrier to resistance.[2]
Efficacy of GS-CA1 Against Various HIV-1 Subtypes
GS-CA1 exhibits potent antiviral activity across all major HIV-1 clades.[2] In studies using peripheral blood mononuclear cells (PBMCs), GS-CA1 showed a mean 50% effective concentration (EC50) of 140 picomolar (pM) against a panel of clinical isolates representing subtypes A, B, C, D, E, F, G, CRF01_AE, and CRF02_AG.[2] Another study confirmed its high potency with a mean EC50 of 130 ± 80 pM in human PBMCs.[1]
| HIV-1 Subtype/Clade | Mean EC50 (pM) in PBMCs | Reference |
| A, B, C, D, E, F, G, CRF01_AE, CRF02_AG | 140 | [2] |
| Broad range of clinical isolates | 130 ± 80 | [1] |
Comparative Potency of GS-CA1 and Other Antiretroviral Agents
GS-CA1 has shown significantly greater potency compared to several established antiretroviral drugs across different cell types.[1]
| Antiretroviral Agent | Class | Cell Type | Mean EC50 | Reference |
| GS-CA1 | Capsid Inhibitor | CD4+ T-cells | 60 ± 10 pM | [1] |
| Macrophages | 100 ± 70 pM | [1] | ||
| Efavirenz (EFV) | NNRTI | CD4+ T-cells | >1,000 pM | [1] |
| Dolutegravir (DTG) | INSTI | CD4+ T-cells | >1,000 pM | [1] |
| Atazanavir (ATV) | Protease Inhibitor | CD4+ T-cells | >1,000 pM | [1] |
NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor.
Mechanism of Action of Capsid Inhibitors
HIV-1 capsid inhibitors like GS-CA1 have a multi-faceted mechanism of action, disrupting the viral life cycle at multiple stages. They bind to the capsid protein (p24) and interfere with capsid-mediated nuclear import of viral DNA, proper capsid assembly, and disassembly (uncoating).[3] This dual action in both early and late stages of replication contributes to their high potency and a high barrier to resistance.[4]
Mechanism of action of GS-CA1.
Experimental Protocols
The antiviral efficacy of HIV-1 inhibitors is commonly assessed using cell-based assays. The TZM-bl reporter cell line is frequently used for its high sensitivity and reproducibility.[5]
TZM-bl Reporter Gene Assay for Antiviral Activity
This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in luciferase reporter gene expression in TZM-bl cells. These cells are engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter.[5]
Materials:
-
TZM-bl cells
-
Complete Growth Medium (GM)
-
HIV-1 virus stocks (of various subtypes)
-
GS-CA1 and other control inhibitors
-
96-well cell culture plates
-
DEAE-Dextran
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate TZM-bl cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of GM and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of GS-CA1 and control drugs in GM.
-
Infection: Add 50 µL of the diluted compounds to the cells, followed by 50 µL of HIV-1 virus stock (at a pre-determined optimal concentration). Include virus-only and cell-only controls. DEAE-Dextran can be added to the medium to enhance infectivity.[5]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, remove the culture medium and add luciferase assay reagent to lyse the cells and initiate the luminescent reaction.[6]
-
Data Analysis: Measure the luminescence using a luminometer. The percentage of inhibition is calculated relative to the virus control wells, and the EC50 values are determined by non-linear regression analysis.
Workflow for TZM-bl antiviral assay.
Conclusion
GS-CA1 represents a significant advancement in the field of HIV-1 therapeutics, demonstrating extraordinary potency and broad activity against diverse viral subtypes. Its novel mechanism of targeting the viral capsid at multiple stages of the replication cycle provides a high barrier to resistance, making it a promising candidate for future antiretroviral regimens, particularly for treatment-experienced patients. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of GS-CA1 and other novel capsid inhibitors against a global panel of HIV-1 isolates. Further research and clinical development of this class of inhibitors are warranted to fully realize their therapeutic potential in the management of HIV-1 infection.
References
- 1. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New HIV capsid inhibitors show high potency and prolonged activity in early studies | aidsmap [aidsmap.com]
- 3. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 4. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of HIV-1 Inhibitor-38 and Lenacapavir
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two distinct HIV-1 inhibitors: the attachment inhibitor, designated here as HIV-1 inhibitor-38 (a representative compound of the BMS-378806 class), and the first-in-class capsid inhibitor, Lenacapavir. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a clear overview of the efficacy, mechanism of action, and experimental evaluation of these compounds.
I. Executive Summary
This compound, an attachment inhibitor, and Lenacapavir, a capsid inhibitor, represent two different strategies in the ongoing effort to combat HIV-1. This compound prevents the initial interaction between the virus and the host cell by binding to the viral envelope protein gp120. In contrast, Lenacapavir disrupts the function of the viral capsid at multiple stages of the viral lifecycle, including nuclear transport, virus assembly, and release. This guide presents a side-by-side comparison of their antiviral potency and cytotoxicity, details the experimental methods used for their evaluation, and visually represents their distinct mechanisms of action.
II. Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro efficacy and cytotoxicity of this compound (represented by BMS-378806) and Lenacapavir against various HIV-1 strains.
| Parameter | This compound (BMS-378806) | Lenacapavir (GS-6207) | Reference(s) |
| Mechanism of Action | HIV-1 Attachment Inhibitor | HIV-1 Capsid Inhibitor | [1][2] |
| Target | gp120 envelope glycoprotein | Capsid protein (p24) | [1][2] |
| EC50 (HIV-1LAI, T-tropic, subtype B) | 2.3 nM | ~12-314 pM (in various cell lines) | [1] |
| EC50 (HIV-1NL4-3, T-tropic, subtype B) | 2.7 nM | Not explicitly stated for this strain | [1] |
| EC50 (HIV-1JRFL, M-tropic, subtype B) | 4.2 nM | Not explicitly stated for this strain | [1] |
| Median EC50 (Subtype B clinical isolates) | 0.04 µM | Picomolar range | [1] |
| CC50 (Various cell lines) | >225 µM | >20 µM | [1][3] |
| Therapeutic Index (TI = CC50/EC50) | High | >512,820 | [3] |
Note: EC50 (Half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (Half maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. A higher therapeutic index indicates a more favorable safety profile.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
This assay is used to determine the concentration of an inhibitor required to reduce HIV-1 infection by 50% (EC50).
1. Cell and Virus Preparation:
- TZM-bl cells, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes, are used as target cells.[4]
- Cells are seeded in 96-well flat-bottom plates at a density of 1 x 104 cells per well in 100 µL of complete growth medium and incubated overnight.[5]
- Env-pseudotyped viruses are produced by co-transfecting 293T cells with an Env expression plasmid and an HIV-1 genomic vector lacking the env gene. The virus titer is determined to achieve a luciferase signal of at least 10 times the background.[6]
2. Neutralization Assay:
- Serial dilutions of the test inhibitor (e.g., this compound or Lenacapavir) are prepared.
- The diluted inhibitor is pre-incubated with a standardized amount of pseudovirus for 1 hour at 37°C.[7]
- The virus-inhibitor mixture is then added to the TZM-bl cells.
- DEAE-Dextran is added to the medium to enhance infectivity.[6]
- The plates are incubated for 48 hours at 37°C.[7]
3. Data Analysis:
- After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
- The percentage of neutralization is calculated by comparing the relative light units (RLU) in the presence of the inhibitor to the RLU of the virus control (no inhibitor).
- The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.[8]
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic concentration (CC50) of a compound.[9]
1. Cell Plating:
- Cells (e.g., TZM-bl or other relevant cell lines) are seeded in a 96-well plate at an appropriate density and incubated overnight.[10]
2. Compound Treatment:
- Serial dilutions of the test inhibitor are added to the cells.
- The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[10]
3. MTT Addition and Incubation:
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.[11]
- The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
4. Solubilization and Absorbance Reading:
- A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[11]
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
5. Data Analysis:
- The percentage of cytotoxicity is calculated relative to the untreated control cells.
- The CC50 value is determined from the dose-response curve.
IV. Mandatory Visualizations: Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows.
Caption: Mechanism of this compound (Attachment Inhibition).
Caption: Multi-stage Mechanism of Action of Lenacapavir.
Caption: Workflow for Antiviral and Cytotoxicity Assays.
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. researchgate.net [researchgate.net]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Neutralization Assay [bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Action of HIV-1 Inhibitors: A Comparative Guide Based on Genetic Evidence
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HIV-1 inhibitors, with a focus on how genetic studies have been pivotal in confirming their mechanisms of action. We will use a representative Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), hereafter referred to as "Hypothetical Inhibitor-38," to illustrate these principles and compare it against other major classes of HIV-1 inhibitors.
The fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been marked by the development of a diverse arsenal of antiretroviral drugs. Understanding the precise mechanism by which these inhibitors suppress viral replication is crucial for developing more potent and durable therapies. Genetic studies, which examine changes in the viral genome, have been instrumental in validating the molecular targets of these drugs and elucidating the mechanisms of drug resistance.
Confirming the Mechanism of Action of Hypothetical Inhibitor-38 (An NNRTI)
Hypothetical Inhibitor-38 belongs to the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). These inhibitors act by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[1][3]
Genetic studies provide the definitive evidence for this mechanism. When HIV-1 is cultured in the presence of NNRTIs like Hypothetical Inhibitor-38, specific mutations consistently emerge in the gene encoding the reverse transcriptase enzyme.[4][5] These mutations are concentrated in and around the NNRTI-binding pocket. The presence of these specific mutations confers resistance to the inhibitor, demonstrating that the inhibitor's antiviral activity is directly linked to its interaction with this specific site on the reverse transcriptase.
Comparative Analysis of HIV-1 Inhibitors
The following table summarizes the mechanisms of action and key genetic validation data for major classes of HIV-1 inhibitors, including our representative NNRTI.
| Inhibitor Class | Representative Drug(s) | Mechanism of Action | Genetic Validation: Key Resistance Mutations |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Hypothetical Inhibitor-38, Nevirapine, Efavirenz | Allosteric inhibition of reverse transcriptase by binding to a hydrophobic pocket near the active site.[1][3] | Mutations in the NNRTI binding pocket of the reverse transcriptase gene (e.g., K103N, Y181C, G190A).[4][6][7] |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine (AZT), Tenofovir | Act as chain terminators during reverse transcription after being incorporated into the growing viral DNA strand.[1][3] | Mutations in the reverse transcriptase gene that affect nucleotide binding and discrimination (e.g., M184V, K65R).[4][6] |
| Protease Inhibitors (PIs) | Saquinavir, Darunavir | Bind to the active site of the viral protease enzyme, preventing the cleavage of viral polyproteins into functional proteins.[2][8] | Mutations in the protease gene that alter the active site or drug binding (e.g., V82A, I50V, L90M).[9][10] |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir, Dolutegravir | Inhibit the viral integrase enzyme, preventing the integration of the viral DNA into the host cell's genome.[2][8] | Mutations in the integrase gene that reduce inhibitor binding (e.g., N155H, Q148H/K/R).[6] |
| Entry Inhibitors | Maraviroc, Enfuvirtide | Block the entry of HIV-1 into host cells by targeting either the host cell co-receptor (CCR5) or the viral glycoprotein gp41.[8][11] | For CCR5 antagonists: mutations in the V3 loop of the viral gp120 protein. For fusion inhibitors: mutations in the gp41 gene.[7][11] |
| Capsid Inhibitors | Lenacapavir | Binds to the viral capsid protein (CA), interfering with multiple stages of the viral lifecycle, including nuclear import and virion assembly.[8][12][13] | Mutations in the capsid gene that disrupt inhibitor binding. |
Experimental Protocols for Genetic Validation
The confirmation of an inhibitor's mechanism of action through genetic studies relies on several key experimental protocols.
In Vitro Resistance Selection Studies
Objective: To identify mutations that confer resistance to a specific inhibitor.
Methodology:
-
HIV-1 is cultured in the presence of sub-optimal concentrations of the inhibitor.
-
The virus is allowed to replicate, and the concentration of the inhibitor is gradually increased over successive passages.
-
Viral samples are collected at different time points, and the viral RNA is extracted.
-
The gene encoding the target protein (e.g., reverse transcriptase for NNRTIs) is amplified using reverse transcription-polymerase chain reaction (RT-PCR).[14]
-
The amplified DNA is sequenced to identify mutations that have arisen in the viral population.[5][15]
Site-Directed Mutagenesis
Objective: To confirm that a specific mutation identified in resistance selection studies is responsible for the resistance phenotype.
Methodology:
-
A plasmid containing a proviral DNA clone of HIV-1 is used.
-
Site-directed mutagenesis is employed to introduce the specific mutation of interest into the target gene.
-
The mutated plasmid is then transfected into permissive cells to produce infectious virus carrying the specific mutation.
-
The susceptibility of this mutant virus to the inhibitor is then compared to the wild-type virus in a phenotypic drug susceptibility assay.
Genotypic and Phenotypic Correlation Studies
Objective: To establish a correlation between the presence of specific mutations and the level of drug resistance in clinical isolates.
Methodology:
-
Plasma samples are collected from HIV-1 infected individuals who are experiencing treatment failure.
-
Viral RNA is extracted from the plasma, and the relevant viral genes are sequenced to identify resistance mutations (genotyping).[14][16]
-
The patient's virus is also tested for its susceptibility to a panel of antiretroviral drugs in a cell-based assay (phenotyping).
-
Statistical analyses are performed to determine the correlation between specific genotypes and phenotypic resistance levels.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Caption: HIV-1 lifecycle and the targets of major antiretroviral drug classes.
Caption: Experimental workflow for in vitro resistance selection studies.
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by an NNRTI.
References
- 1. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current drugs for HIV-1: from challenges to potential in HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Antiretroviral Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Genetic Basis of HIV-1 Resistance to Reverse Transcriptase and Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.hivdb.org [cms.hivdb.org]
- 7. iasusa.org [iasusa.org]
- 8. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. [PDF] HIV entry inhibitors: mechanisms of action and resistance pathways. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of HIV-1 Inhibitors in Mouse Models: Featuring the Broadly Neutralizing Antibody VRC01
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the broadly neutralizing antibody (bNAb) VRC01 in humanized mouse models of HIV-1 infection. As "HIV-1 inhibitor-38" is a placeholder, this document focuses on VRC01 as a well-characterized example of a potent bNAb and compares its performance against another bNAb, 3BNC117, and the long-acting small molecule integrase inhibitor, Cabotegravir. The data presented is compiled from preclinical studies to offer insights into the relative strengths and applications of these different therapeutic modalities.
Mechanism of Action: VRC01
VRC01 is a human IgG1 monoclonal antibody that targets the CD4 binding site on the HIV-1 envelope glycoprotein gp120.[1][2][3] By binding to this conserved region, VRC01 mimics the interaction of the primary viral receptor, CD4, thereby preventing the virus from engaging with and entering host cells.[1][3][4] This mechanism of action confers broad neutralizing activity against a significant percentage of diverse HIV-1 strains.[2][5]
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of VRC01, 3BNC117, and Cabotegravir in preclinical mouse models. Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, are essential for studying HIV-1 in vivo as the virus does not naturally infect standard mouse strains.[6][7][8][9][10]
Table 1: Prophylactic Efficacy in Humanized Mouse Models
| Inhibitor | Mouse Model | Challenge Virus | Administration Route & Dose | Outcome | Reference |
| VRC01 | hu-BLT | HIV-1Ada (intravaginal/intrarectal) | Subcutaneous, single dose | Delayed but did not completely prevent mucosal infection. All mice were aviremic at 2 weeks post-challenge, but some became viremic by 5-6 weeks.[11] | --INVALID-LINK-- |
| VRC01 | hu-HSC | HIV-1 (intravaginal) | Topical gel | Protected against vaginal challenge. | --INVALID-LINK-- |
| 3BNC117 | Humanized mice | SHIVAD8 (intrarectal) | Single infusion, 20 mg/kg | Protected for a median of 13 weeks from weekly low-dose challenges.[12] | --INVALID-LINK-- |
| Cabotegravir (LA) | Macaques | SHIV (intrarectal) | Intramuscular injection | Provided protective efficacy against SHIV challenge.[13] | --INVALID-LINK-- |
Table 2: Therapeutic Efficacy in Humanized Mouse Models
| Inhibitor | Mouse Model | Administration Route & Dose | Outcome | Reference |
| VRC01 | Humanized mice | Infusion | Modest and transient decrease in viral load.[14][15] | --INVALID-LINK-- |
| 3BNC117 | Humanized mice | Single infusion, 30 mg/kg | Rapidly reduced the percentage of infected CD4+ T cells.[15] | --INVALID-LINK-- |
| Combination (3BNC117 & 10-1074) | Humanized mice | Infusions | Maintained viral suppression in sensitive individuals.[16] | --INVALID-LINK-- |
Experimental Protocols
Humanized Mouse Models
The in vivo studies cited utilize various humanized mouse models, which are critical for HIV-1 research.[6][7][8][9][10]
-
hu-BLT (Bone Marrow/Liver/Thymus) Mice: These mice are generated by implanting human fetal liver and thymus tissue under the kidney capsule of an immunodeficient mouse, followed by transplantation of autologous human fetal liver CD34+ hematopoietic stem cells (HSCs).[6] This model results in robust, long-term systemic reconstitution with a full complement of functional human lymphoid and myeloid cells.[6]
-
hu-HSC (Hematopoietic Stem Cell) Mice: These mice are generated by transplanting human CD34+ HSCs into neonatal or adult immunodeficient mice.[6][7] This leads to the development of human B cells, T cells, and dendritic cells.[6]
In Vivo Efficacy Study Protocol (Prophylaxis)
-
Animal Model: Humanized mice (e.g., hu-BLT) with stable human immune cell reconstitution are used.
-
Inhibitor Administration: A single dose of the inhibitor (e.g., VRC01 IgG) or a control (e.g., control IgG) is administered via a specified route (e.g., subcutaneous injection).
-
Viral Challenge: After a set period (e.g., 24 hours), mice are challenged with a specific strain of HIV-1 via a mucosal route (e.g., intravaginal or intrarectal).
-
Monitoring: Plasma viral load is monitored at regular intervals (e.g., weekly) using quantitative real-time RT-PCR to determine the presence and levels of HIV-1 RNA.
-
Endpoint: The primary endpoint is the prevention of infection, as determined by the absence of detectable viremia over the course of the study.
Visualizations
Caption: Experimental workflow for in vivo prophylactic efficacy studies.
Caption: Mechanism of action of VRC01.
References
- 1. Mechanism of Neutralization by the Broadly Neutralizing HIV-1 Monoclonal Antibody VRC01 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VRC01 Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 3. gov.uk [gov.uk]
- 4. Structural Basis for Broad and Potent Neutralization of HIV-1 by Antibody VRC01 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 9. Humanized mouse models for HIV-1 infection of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Humanized Mice for Studies of HIV-1 Persistence and Elimination | MDPI [mdpi.com]
- 11. VRC01 antibody protects against vaginal and rectal transmission of human immunodeficiency virus 1 in hu-BLT mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Broadly Neutralizing Antibodies for HIV-1 Prevention [frontiersin.org]
- 13. A Pharmacokinetic Dose-Optimization Study of Cabotegravir and Bictegravir in a Mouse Pregnancy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Combination therapy with anti-HIV-1 antibodies maintains viral suppression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of HIV-1 Inhibitor-38
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of the research chemical designated as HIV-1 inhibitor-38. Adherence to these procedures is essential to ensure the safety of all laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
I. Core Safety and Handling Principles
All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined in this document. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, general precautions for handling potent, biologically active small molecules in a research setting must be strictly followed. All materials potentially contaminated with HIV, such as in vitro assay components, should be handled at a minimum of Biosafety Level 2 (BSL-2).[1]
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or latex gloves are required.[2][3] Gloves should be changed immediately if contaminated.
-
Eye Protection: Safety glasses or goggles must be worn at all times.[2]
-
Lab Coat: A laboratory coat is mandatory to protect against splashes and spills.[2][3]
Waste Minimization: To reduce the volume of hazardous waste, researchers should practice source reduction by ordering the smallest necessary quantities of chemical materials.[4] Additionally, maintaining an up-to-date chemical inventory can prevent the accumulation of unwanted chemicals.[4]
II. Quantitative Data Summary for Chemical Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous chemical waste in a laboratory setting. These are general guidelines and may be subject to institutional or local regulations.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | [4] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Maximum Storage Time in Lab | Up to 12 months from the start of accumulation | [4] |
| Empty Container Rinsing (Highly Toxic) | First three rinses collected as hazardous waste | [5] |
| Empty Container Rinsing (Standard) | First rinse collected as hazardous waste | [5] |
III. Detailed Disposal Protocols
The proper disposal of this compound and associated materials requires a multi-step process to ensure all waste streams are handled correctly.
A. Disposal of Unused or Expired this compound (Pure Compound)
-
Segregation: Do not mix this compound with other chemical waste unless compatibility has been verified. Incompatible wastes must never be mixed.[5]
-
Containerization:
-
Labeling:
-
Storage:
-
Pickup: Once the container is full or approaches the storage time limit, request a waste pickup from your institution's EHS department.[5][6]
B. Disposal of Contaminated Labware (Solid Waste)
This includes items such as pipette tips, gloves, and empty vials that have come into contact with this compound.
-
Collection:
-
Line a designated pail (e.g., a five-gallon pail) with a clear plastic bag. Biohazard bags should not be used for chemical waste unless a biological hazard is also present.[8]
-
Place all contaminated solid waste into the bag.
-
-
Closure and Labeling:
-
Pickup: Store the sealed bag in the SAA and request a pickup from EHS.
C. Disposal of Contaminated Liquid Waste (Aqueous Solutions)
This protocol applies to solutions containing this compound, such as from experimental assays.
-
Collection: Collect all aqueous waste containing the inhibitor in a dedicated, leak-proof container with a secure lid.
-
pH Neutralization: For dilute aqueous solutions, check the pH. If necessary and safe to do so, neutralize the solution to a pH between 7 and 9 before collection, provided no other hazardous materials (e.g., heavy metals) are present.[5] However, disposal down the drain is generally not permitted without explicit written permission from EHS.[7]
-
Labeling and Storage: Label the container as "Hazardous Waste" with a full list of all chemical components and their approximate concentrations. Store in the SAA with secondary containment.
-
Pickup: Arrange for EHS to collect the waste container.
D. Disposal of Empty this compound Containers
-
Initial Rinse:
-
Subsequent Rinses: For standard chemicals, subsequent rinses can often be disposed of down the drain with copious amounts of water. However, if this compound is determined to be highly toxic (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5]
-
Final Disposal:
IV. Visualized Workflow and Logical Diagrams
The following diagrams illustrate the key decision-making and procedural workflows for the disposal of this compound.
Caption: Disposal workflow for this compound waste streams.
This comprehensive guide, based on established best practices for laboratory chemical safety, provides the necessary framework for the responsible disposal of this compound. Always consult your institution's specific EHS guidelines and protocols, as they may contain additional requirements.
References
- 1. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 2. ensur.invmed.com [ensur.invmed.com]
- 3. ensur.invmed.com [ensur.invmed.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling HIV-1 inhibitor-38
Essential Safety and Handling Guide for HIV-1 Inhibitor-38
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times. Change gloves immediately if contaminated, punctured, or torn.[1][2][3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes or aerosols.[2][4] |
| Body Protection | Laboratory Coat or Gown | A clean, buttoned lab coat or a solid-front gown with tight-fitting wrists should be worn over personal clothing.[2][5] |
| Respiratory Protection | Respirator | A suitable respirator may be necessary if there is a risk of generating aerosols or dust. The specific type should be determined by a workplace risk assessment.[4][5] |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
A. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.[4]
-
A chemical fume hood or a biological safety cabinet (BSC) should be used when handling powders or performing procedures that may generate aerosols.[3][5]
-
An accessible safety shower and eyewash station must be available.[4]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the inhibitor to the solvent slowly to avoid splashing.
-
Cross-Contamination: Use separate, dedicated equipment (e.g., spatulas, pipette tips) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][3]
C. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
A. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the inhibitor should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[4]
B. Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
Emergency Procedures: Accidental Exposure
In the event of accidental exposure to this compound, immediate action is crucial.
A. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
Remove any contaminated clothing.
-
Seek medical attention.
B. Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
C. Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
D. Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[4]
-
Seek immediate medical attention.
Note on Potential HIV Exposure: While this compound is a chemical compound and not the virus itself, research environments may involve handling infectious materials. In case of a potential exposure to HIV (e.g., needlestick injury with contaminated sharps), follow these steps:
-
Wash the area with soap and water immediately.[6]
-
Report the incident to your supervisor and institutional biosafety officer.
-
Seek immediate medical evaluation for consideration of Post-Exposure Prophylaxis (PEP).[6][7][8] PEP is most effective when started within 72 hours of exposure.[6][7][8][9]
References
- 1. CCOHS: HIV/AIDS Precautions - Health Care [ccohs.ca]
- 2. ensur.invmed.com [ensur.invmed.com]
- 3. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 4. HIV-1 integrase inhibitor|544467-07-4|MSDS [dcchemicals.com]
- 5. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 6. heymistr.com [heymistr.com]
- 7. verywellhealth.com [verywellhealth.com]
- 8. First Steps if You Suspect You Have HIV [webmd.com]
- 9. Post-Exposure Prophylaxis | HIV.gov [hiv.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
